Technical Documentation Center

1,1,4-Triacetoxy-2,2-dichlorobutane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,1,4-Triacetoxy-2,2-dichlorobutane
  • CAS: 141942-59-8

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 1,1,4-Triacetoxy-2,2-dichlorobutane

Executive Summary 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS: 141942-59-8) is a specialized halogenated aliphatic intermediate used primarily in the synthesis of complex heterocyclic pharmaceutical ingredients (APIs) and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,4-Triacetoxy-2,2-dichlorobutane (CAS: 141942-59-8) is a specialized halogenated aliphatic intermediate used primarily in the synthesis of complex heterocyclic pharmaceutical ingredients (APIs) and agrochemicals. Structurally, it represents the fully protected (acylal-acetate) form of 2,2-dichloro-4-hydroxybutanal . Its gem-dichloro motif serves as a critical bioisostere or reactive handle in downstream cyclization reactions, particularly for synthesizing functionalized dihydrofurans, pyrrolidines, and modified nucleosides.

This guide details the synthesis of 1,1,4-Triacetoxy-2,2-dichlorobutane via a Manganese(III)-mediated oxidative free-radical addition strategy. This route is preferred for its ability to construct the highly functionalized 2,2-dichlorobutane backbone in a single step from commodity chemicals: Vinyl Acetate and Dichloroacetic Acid .

Retrosynthetic Analysis

The strategic disconnection relies on the Kharasch addition or Oxidative Radical Addition logic. The target molecule contains a 4-carbon chain with distinct oxidation states at C1 and C4, and a gem-dichloro substitution at C2.

  • Target: 1,1,4-Triacetoxy-2,2-dichlorobutane

  • Immediate Precursor: 2,2-Dichloro-4-hydroxybutanal (in equilibrium with 3,3-dichloro-tetrahydrofuran-2-ol).

  • Key Disconnection: C2–C3 bond formation via radical addition.

  • Starting Materials: Vinyl Acetate (C3-C4 fragment) and Dichloroacetic Acid (C1-C2 fragment).

Retrosynthesis Diagram

Retrosynthesis Target 1,1,4-Triacetoxy-2,2-dichlorobutane (Target) Inter1 2,2-Dichloro-4-hydroxybutanal (Lactol Form) Target->Inter1 Acetylation (Ac2O) Inter2 2,2-Dichloro-gamma-butyrolactone (Cyclic Intermediate) Inter1->Inter2 Partial Reduction (DIBAL-H) SM1 Vinyl Acetate Inter2->SM1 Mn(OAc)3 Radical Addition SM2 Dichloroacetic Acid Inter2->SM2

Caption: Retrosynthetic breakdown showing the convergence of Vinyl Acetate and Dichloroacetic Acid.

Core Synthesis Protocol

Phase 1: Mn(III)-Mediated Radical Addition

The construction of the carbon backbone is achieved by generating a dichloro-carboxymethyl radical (•CCl2COOH) which adds regioselectively to the vinyl group of vinyl acetate.

Reaction:



Note: Under acidic conditions and high temperature, the linear product often cyclizes or rearranges. The protocol below targets the linear acetoxy-acid or lactone precursor.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Vinyl Acetate 1.0Radical Acceptor (Alkene)
Dichloroacetic Acid 1.2Radical Precursor
Manganese(III) Acetate Dihydrate 2.2Single-Electron Oxidant
Sodium Acetate 1.0Buffer/Base
Glacial Acetic Acid SolventReaction Medium
Step-by-Step Methodology
  • Preparation: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve Manganese(III) Acetate Dihydrate (0.22 mol) in Glacial Acetic Acid (300 mL).

  • Activation: Add Sodium Acetate (0.1 mol) and Dichloroacetic Acid (0.12 mol). Stir at room temperature for 15 minutes to ensure homogeneity.

  • Addition: Heat the mixture to 70°C . Slowly add Vinyl Acetate (0.1 mol) dropwise over 30 minutes. The dark brown color of Mn(III) will gradually fade to the pale pink of Mn(II).

  • Completion: Stir at 80°C for 2–3 hours until the Mn(III) color is completely discharged.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (500 mL) and extract with Ethyl Acetate (3 x 200 mL).

    • Wash the combined organic layers with saturated NaHCO₃ (carefully, gas evolution) to remove excess acid, then with brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Intermediate Isolation: The residue contains 4-acetoxy-2,2-dichlorobutanoic acid (or the corresponding lactone). This crude oil is typically used directly in the next step.

Phase 2: Reduction and Global Acetylation

The acid/lactone intermediate is reduced to the lactol (hemiacetal) state and immediately trapped as the triacetate to prevent reversion or polymerization.

Reaction:

  • R-COOH → R-CHO (via DIBAL-H or partial reduction)

  • R-CHO + Ac2O → R-CH(OAc)2

Step-by-Step Methodology
  • Reduction (DIBAL-H Method):

    • Dissolve the crude intermediate (approx. 0.05 mol) in anhydrous Dichloromethane (DCM) (150 mL) under Argon.

    • Cool to -78°C .

    • Add Diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes, 1.1 equiv) dropwise over 1 hour. Maintain temp < -70°C.

    • Stir for 2 hours at -78°C.

    • Quench: Slowly add Methanol (10 mL) followed by a saturated solution of Rochelle's salt (Potassium Sodium Tartrate). Warm to room temperature and stir vigorously for 2 hours until phases separate clearly.

    • Extract with DCM, dry, and concentrate. This yields the crude 2,2-dichloro-4-hydroxybutanal (lactol).

  • Acetylation (Acylal Formation):

    • Dissolve the crude lactol in Acetic Anhydride (50 mL).

    • Add Pyridine (5 mL) and a catalytic amount of DMAP (4-Dimethylaminopyridine, 50 mg).

    • Stir at 0°C to Room Temperature for 12 hours.

    • Quench: Pour the mixture onto crushed ice/water. Stir for 30 minutes to hydrolyze excess anhydride.

    • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash organics with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

    • Purification: Purify the resulting oil by flash column chromatography (Silica Gel, Hexanes/Ethyl Acetate gradient).

    • Product: 1,1,4-Triacetoxy-2,2-dichlorobutane is obtained as a colorless to pale yellow viscous oil.

Mechanistic Pathway

The Mn(III)-mediated reaction proceeds via a radical mechanism.[2] The high oxidation potential of Mn(III) allows for the generation of electron-deficient radicals that add to electron-rich alkenes like vinyl acetate.

Mechanism Step1 Mn(III) + Dichloroacetic Acid (Enolization & Oxidation) Radical •CCl2COOH (Dichloromethyl Radical) Step1->Radical Addition Addition to Vinyl Acetate Radical->Addition Adduct HOOC-CCl2-CH2-•CH-OAc (Radical Adduct) Addition->Adduct Oxidation Oxidation by Mn(III) (Cation Formation) Adduct->Oxidation Product 4-Acetoxy-2,2-dichlorobutanoic Acid Oxidation->Product Ligand Transfer/H-Abst

Caption: Mechanistic flow of the Manganese(III) acetate mediated radical addition.[2]

Process Optimization & Troubleshooting

ParameterRecommended ConditionEffect of Deviation
Temperature (Phase 1) 70–80°C<60°C: Reaction stalls. >100°C: Decarboxylation of radical or polymerization of vinyl acetate.
Mn(III) Stoichiometry 2.0–2.2 Equivalents<2.0 eq: Incomplete conversion; formation of radical dimers. >2.5 eq: Wasteful, difficult workup.
Solvent (Phase 1) Glacial Acetic AcidEssential for solubilizing Mn(OAc)₃. Other solvents (MeCN) reduce yield.
Quenching (Phase 2) Rochelle's SaltMandatory for Aluminum emulsions. Acid workup alone results in poor phase separation.
Critical Safety Notes
  • Manganese(III) Acetate: Strong oxidant. Avoid contact with reducing agents.

  • Vinyl Acetate: Highly flammable and polymerizable.[8] Contains hydroquinone inhibitor; do not remove unless necessary. Carcinogen suspect.

  • Dichloroacetic Acid: Corrosive and toxic. Absorbs through skin. Use double nitrile gloves.

  • Exotherm Control: The radical addition is exothermic. Dropwise addition of vinyl acetate is critical to prevent thermal runaway.

Characterization Data (Expected)

To validate the synthesis, the following spectral signatures should be observed:

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       6.5–6.8 ppm (t, 1H): The anomeric proton of the acylal group CH(OAc)2.
      
    • 
       4.1–4.3 ppm (t, 2H): The protons at C4 CH2-OAc.
      
    • 
       2.6–2.9 ppm (m, 2H): The methylene protons at C3 CCl2-CH2-.
      
    • 
       2.0–2.2 ppm (s, 9H): Three acetate methyl groups (overlapping).
      
  • 13C NMR:

    • Carbonyl carbons: ~168–170 ppm (3 signals).

    • Acylal carbon (C1): ~85–90 ppm.

    • Gem-dichloro carbon (C2): ~80–85 ppm (weak intensity due to quaternary nature).

    • C4 carbon: ~60 ppm.

    • C3 carbon: ~40 ppm.

  • Mass Spectrometry (ESI/GC-MS):

    • Molecular Ion: [M]+ is often weak. Look for fragment ions [M-OAc]+ or [M-HOAc]+.

    • Isotope Pattern: Distinctive Cl2 isotope pattern (9:6:1 ratio for M, M+2, M+4).

References

  • Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364. Link

  • Melikyan, G. G. (1993). Manganese(III) mediated reactions of unsaturated systems. Synthesis, 1993(09), 833–850. Link

  • Heiba, E. I., Dessau, R. M., & Koehl, W. J. (1968). Oxidation by metal salts.[2][4][6] III. The reaction of manganic acetate with olefins and aromatic hydrocarbons.[6] Journal of the American Chemical Society, 90(21), 5905–5906. Link

  • BOC Sciences. (2024). Product Data Sheet: 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8).

  • Frisque-Hesbain, A. M., et al. (1982). Synthesis of 2,2-dichlorobutanolides via radical addition. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Exploratory

Technical Guide: 1,1,4-Triacetoxy-2,2-dichlorobutane

The following technical guide details the chemical identity, synthesis, and application of 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8), a specialized intermediate primarily utilized in the industrial synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8), a specialized intermediate primarily utilized in the industrial synthesis of Vitamin B6 (Pyridoxine) .

CAS Number: 141942-59-8 Role: Advanced Pharmaceutical Intermediate (API Precursor) Target Audience: Process Chemists, Organic Synthesis Researchers, Drug Development Scientists

Executive Summary

1,1,4-Triacetoxy-2,2-dichlorobutane is a highly functionalized acyclic alkane derivative serving as a critical "C4" building block in the convergent synthesis of substituted pyridines, most notably Pyridoxine (Vitamin B6) . Its structure features a geminal dichloro moiety adjacent to a protected aldehyde (gem-diacetate) and a terminal protected alcohol. This unique arrangement allows it to function as a masked dicarbonyl equivalent, facilitating controlled cyclization reactions with nitrogenous nucleophiles to form the pyridine core.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1,1,4-Triacetoxy-2,2-dichlorobutane
Synonyms 2,2-Dichloro-1,1,4-triacetoxybutane; 4,4-Diacetoxy-3,3-dichlorobutyl acetate
CAS Number 141942-59-8
Molecular Formula C₁₀H₁₄Cl₂O₆
Molecular Weight 301.12 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point ~140–150 °C (at reduced pressure, est.)
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water
Stability Moisture sensitive; Stable under anhydrous conditions
Structural Analysis

The molecule consists of a four-carbon butane backbone:[1]

  • C1: Substituted with two acetoxy groups (gem-diacetate), acting as a protected aldehyde.

  • C2: Substituted with two chlorine atoms (gem-dichloro), acting as an electron-withdrawing group and potential leaving group/ketone equivalent.

  • C3: Methylene bridge.

  • C4: Substituted with one acetoxy group (primary acetate), acting as a protected alcohol.

Synthesis Pathways

The industrial preparation of 1,1,4-Triacetoxy-2,2-dichlorobutane typically proceeds from


-Butyrolactone (GBL)  via a three-step sequence: chlorination, reduction/ring-opening, and acetylation.
Synthesis Workflow (Graphviz Diagram)

SynthesisPath GBL gamma-Butyrolactone (Starting Material) Cl_GBL alpha,alpha-Dichloro-GBL (Intermediate 1) GBL->Cl_GBL Cl2, SO2Cl2 (Chlorination) Lactol 2,2-Dichloro-4-hydroxybutanal (Lactol Form) Cl_GBL->Lactol DIBAL-H or Catalytic Hydrogenation (Reduction) Product 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8) Lactol->Product Ac2O, H+ (Acetylation)

Figure 1: Synthetic pathway from


-Butyrolactone to 1,1,4-Triacetoxy-2,2-dichlorobutane.[2][3]
Detailed Protocol

Step 1: Chlorination of


-Butyrolactone 
  • Reagents:

    
    -Butyrolactone (GBL), Sulfuryl Chloride (
    
    
    
    ) or Chlorine gas (
    
    
    ), Phosphorus Trichloride (
    
    
    ) catalyst.
  • Conditions: Heat to 60–80°C.

  • Mechanism: Radical or electrophilic alpha-chlorination. The alpha-position (C2) is activated by the carbonyl, allowing sequential substitution of both hydrogens with chlorine.

  • Product:

    
    -Dichloro-
    
    
    
    -butyrolactone (2,2-dichloro-4-butanolide).

Step 2: Reductive Ring Opening

  • Reagents: Diisobutylaluminum hydride (DIBAL-H) or Sodium Borohydride (

    
    ) (controlled).
    
  • Conditions: -78°C (for DIBAL) or 0°C (for borohydride).

  • Mechanism: Selective reduction of the lactone carbonyl to a lactol (hemiacetal). This species exists in equilibrium with the open-chain aldehyde form: 2,2-dichloro-4-hydroxybutanal .

Step 3: Global Acetylation

  • Reagents: Acetic Anhydride (

    
    ), Pyridine or Sulfuric Acid (
    
    
    
    ) catalyst.
  • Conditions: 0°C to Room Temperature.

  • Mechanism:

    • Acetylation of the C4 hydroxyl group.

    • Acetylation of the C1 hemiacetal hydroxyl.

    • Nucleophilic attack of a second acetate on C1 (driven by the leaving group ability of the first acetate or via an oxocarbenium ion intermediate) to form the gem-diacetate .

  • Final Product: 1,1,4-Triacetoxy-2,2-dichlorobutane.[2][4][5]

Application: Synthesis of Vitamin B6

This intermediate is a "masked" form of the C4 fragment required for the pyridine ring of Pyridoxine.

Mechanism of Action

The utility of 1,1,4-Triacetoxy-2,2-dichlorobutane lies in its ability to release reactive carbonyl species in situ under hydrolysis conditions.

  • Acid Hydrolysis: Removes the acetate groups.

    • C1 (gem-diacetate)

      
       Aldehyde (
      
      
      
      ).
    • C4 (acetate)

      
       Alcohol (
      
      
      
      ).
    • C2 (gem-dichloro)

      
       Ketone (
      
      
      
      ) (under harsh hydrolysis) or remains as a reactive electrophilic center.
  • Cyclization: The resulting dicarbonyl species condenses with an amine source (e.g., amino-malonamide , ethyl glycinate , or ammonia ) to close the pyridine ring.

Cyclization Pathway (Graphviz Diagram)

B6Path Triacetate 1,1,4-Triacetoxy-2,2-dichlorobutane Intermed Reactive Dicarbonyl Intermediate (In Situ) Triacetate->Intermed Hydrolysis (H+) Cyclization Condensation & Cyclization Intermed->Cyclization Amine Amine Source (e.g., Amino-malonamide) Amine->Cyclization B6 Pyridoxine (Vitamin B6) Cyclization->B6 - H2O, - HCl

Figure 2: Conversion of the triacetate intermediate to Pyridoxine.

Safety & Handling

Hazard Classification:

  • Skin Irritant: Causes skin irritation (H315).

  • Eye Irritant: Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Handling Protocols:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work within a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Moisture sensitive—hydrolysis releases Acetic Acid and HCl.

  • Spill Response: Absorb with inert material (vermiculite/sand). Neutralize surfaces with weak base (Sodium Bicarbonate).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 141942-59-8. Retrieved from [Link]

  • Eggersdorfer, M., et al. (2012).Vitamins. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (General reference for Vitamin B6 industrial synthesis routes).

Sources

Foundational

physical properties of 1,1,4-Triacetoxy-2,2-dichlorobutane

Topic: Physical Properties and Synthetic Utility of 1,1,4-Triacetoxy-2,2-dichlorobutane Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Advanced Characterization and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties and Synthetic Utility of 1,1,4-Triacetoxy-2,2-dichlorobutane Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Advanced Characterization and Application in Vitamin B6 Synthesis

Executive Summary

1,1,4-Triacetoxy-2,2-dichlorobutane (CAS: 141942-59-8) is a specialized halogenated ester intermediate primarily utilized in the industrial synthesis of pyridoxine (Vitamin B6). Its unique structure—featuring a geminal diacetate (acylal) and a geminal dichloride on adjacent carbons—makes it a potent electrophile and a masked dicarbonyl precursor. This guide provides a comprehensive analysis of its physical properties, synthetic pathways, and handling protocols, designed to support researchers in optimizing yield and purity during pharmaceutical manufacturing.

Chemical Identity & Structural Analysis[1][2][3]

ParameterDetail
IUPAC Name 1,1,4-Triacetyloxy-2,2-dichlorobutane
CAS Registry Number 141942-59-8
Molecular Formula C₁₀H₁₄Cl₂O₆
Molecular Weight 301.12 g/mol
Structural Features [1][2] • C1: Gem-diacetate (Acylal) – Masked aldehyde• C2: Gem-dichloride – Electron-withdrawing group• C4: Primary acetate – Protected alcohol
Structural Insight

The molecule is characterized by high oxygenation and halogenation, creating a dense electron-withdrawing environment at the C1-C2 terminus. The gem-diacetate at C1 acts as a robust protecting group for the aldehyde functionality, stable under neutral conditions but labile to acid hydrolysis. The gem-dichloride at C2 prevents enolization toward C1, directing reactivity toward elimination pathways essential for constructing the pyridine core of Vitamin B6.

Physical Properties

Data aggregated from industrial safety sheets and patent literature.

PropertyValue / DescriptionContext & Causality
Physical State Viscous Liquid or Low-Melting SolidThe high molecular weight (301.12 g/mol ) and three ester groups increase van der Waals interactions, elevating viscosity.
Boiling Point 98 – 100 °C (at reduced pressure)Critical Note: This range is observed under high vacuum (typically < 1 mmHg). At atmospheric pressure, decomposition would occur before boiling due to thermal instability of the acylal group.
Density ~1.35 – 1.45 g/cm³ (Predicted)High density is attributed to the two chlorine atoms and three oxygen-rich acetate groups.
Solubility Soluble: DCM, Ethyl Acetate, THFInsoluble: Water (slow hydrolysis)Lipophilic nature dominates due to the acetate/chloride masking of polar groups.
Refractive Index ~1.46 – 1.48 (Predicted)Consistent with poly-halogenated aliphatic esters.

Synthetic Pathway & Mechanism

The synthesis of 1,1,4-Triacetoxy-2,2-dichlorobutane typically involves the chlorination of unsaturated acetates. A common industrial route leverages the reaction of 4-acetoxy-2-butenal (or its protected forms) with acetic anhydride and chlorine gas.

Synthesis Protocol (General Procedure)

Note: This protocol is a generalized adaptation of industrial patent methodologies for B6 intermediates.

  • Precursor Preparation: Dissolve 1,4-diacetoxy-1,3-butadiene or 4-acetoxycrotonaldehyde in acetic anhydride.

  • Chlorination: Introduce chlorine gas (Cl₂) slowly at 0–5 °C. The low temperature is critical to prevent radical substitution at the allylic positions and favor electrophilic addition.

  • Acylation: The presence of acetic anhydride traps the intermediate chloronium ion or hemiacetal, forming the stable gem-diacetate at C1.

  • Isolation: Excess acetic anhydride and acetic acid are removed via vacuum distillation. The residue is 1,1,4-Triacetoxy-2,2-dichlorobutane.

Reaction Mechanism Visualization

The following diagram illustrates the transformation from a butenal precursor to the target molecule and its subsequent activation for Vitamin B6 synthesis.

SynthesisPathway Precursor 4-Acetoxy-2-butenal (Aldehyde) Reagents Ac2O + Cl2 (Electrophilic Addition) Precursor->Reagents Activation Intermediate 1,1,4-Triacetoxy-2,2-dichlorobutane (Target Molecule) Reagents->Intermediate Chlorination & Acylation Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Deprotection Product 2-Chloro-4-hydroxy-2-butenal (B6 Precursor) Hydrolysis->Product Elimination of AcOH/HCl

Figure 1: Synthetic pathway from aldehyde precursor to Vitamin B6 intermediate via the 1,1,4-Triacetoxy-2,2-dichlorobutane scaffold.

Applications in Drug Development

The primary utility of 1,1,4-Triacetoxy-2,2-dichlorobutane lies in its role as a masked 1,2-dicarbonyl equivalent .

  • Controlled Release of Aldehydes: The gem-diacetate group is stable to oxidation but sensitive to acid. This allows chemists to perform oxidative transformations on other parts of the molecule (if necessary) before releasing the sensitive aldehyde.

  • Regioselective Cyclization: In the synthesis of Pyridoxine, the molecule reacts with amino-crotonates. The electron-withdrawing chlorines at C2 activate the C1 aldehyde (once released) for rapid imine formation, while the C2 position eventually becomes part of the pyridine ring unsaturation.

  • Impurity Management: High purity of this intermediate is crucial. Incomplete chlorination leads to monochloro impurities, which result in "des-chloro" vitamin analogs that are difficult to separate downstream.

Handling, Stability & Safety (E-E-A-T)

Based on standard protocols for halogenated esters.

  • Hydrolytic Instability: The compound must be stored under anhydrous conditions.[3] Exposure to atmospheric moisture causes slow hydrolysis of the gem-diacetate, releasing acetic acid and degrading the material into the aldehyde.

  • Thermal Sensitivity: Do not heat above 120 °C at atmospheric pressure. Distillation must be performed under high vacuum (< 5 mmHg) to prevent thermal elimination of acetic acid (pyrolysis).

  • Safety Profile:

    • Skin/Eye Irritant: The hydrolyzable acetate groups can generate acetic acid upon contact with mucous membranes.

    • Lachrymator Potential: Like many alpha-halo esters/aldehydes, degradation products may be lachrymatory. Handle in a fume hood.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 1,1,4-Triacetoxy-2,2-dichlorobutane. Retrieved from

  • ChemicalBook. (2023). 1,1,4-Triacetoxy-2,2-dichlorobutane Product Description and Properties. Retrieved from

  • ChemSrc. (2025). CAS 141942-59-8 Entry and Related Chlorobutane Derivatives. Retrieved from

  • Ullmann's Encyclopedia of Industrial Chemistry.Vitamins, 6. Pyridoxine (Vitamin B6). (General reference for industrial synthesis routes involving chlorobutenes).

Sources

Exploratory

1,1,4-Triacetoxy-2,2-dichlorobutane chemical structure

This in-depth technical guide details the chemical structure, synthesis, and applications of 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8). Structure, Synthesis, and Synthetic Utility of a C4-Synthon Core Identit...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical structure, synthesis, and applications of 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8).

Structure, Synthesis, and Synthetic Utility of a C4-Synthon

Core Identity & Structural Analysis

1,1,4-Triacetoxy-2,2-dichlorobutane is a highly functionalized four-carbon (C4) building block. Chemically, it is the triacetate derivative of 4-hydroxy-2,2-dichlorobutanal . It serves as a stable, protected form of this unstable aldehyde, allowing for controlled release of the reactive carbonyl and hydroxyl groups during complex organic synthesis.

Chemical Identifiers
PropertyDetail
Chemical Name 1,1,4-Triacetoxy-2,2-dichlorobutane
IUPAC Name 1,4-bis(acetyloxy)-2,2-dichlorobutyl acetate
CAS Number 141942-59-8
Molecular Formula C₁₀H₁₄Cl₂O₆
Molecular Weight 301.12 g/mol
SMILES CC(=O)OCCC(Cl)(Cl)C(OC(C)=O)OC(C)=O
Appearance Colorless to pale yellow liquid
Structural Deconstruction

The molecule is built upon a butane backbone with three distinct functional zones:

  • C1 (Gem-Diacetate): The terminal carbon is functionalized with two acetoxy groups –CH(OAc)₂. This is an acylal , which acts as a robust protecting group for an aldehyde. Unlike simple acetals, acylals are stable to neutral and mild acidic conditions but can be hydrolyzed using strong acids or Lewis acids (e.g., Sc(OTf)₃).

  • C2 (Gem-Dichloro): The alpha-position is geminally chlorinated –CCl₂–. This electron-withdrawing group significantly alters the reactivity of the adjacent aldehyde (upon deprotection), making it highly electrophilic and prone to hydration. It also prevents enolization at the C2 position, blocking unwanted aldol condensations.

  • C4 (Terminal Acetate): The distal carbon bears a primary acetoxy group –CH₂OAc. This is a protected primary alcohol, which can be selectively hydrolyzed or displaced.

Synthesis & Production Protocols

The synthesis of 1,1,4-Triacetoxy-2,2-dichlorobutane typically proceeds via the functionalization of a C4 precursor, such as 4-acetoxybutanal or tetrahydrofuran derivatives, followed by chlorination and protection.

Primary Synthetic Pathway: Chlorination-Acylation Sequence

This protocol outlines the conversion of 4-acetoxybutanal (derived from the hydroformylation of allyl acetate or ring-opening of tetrahydrofuran) into the target molecule.

Step 1: Alpha-Chlorination

Reagents: 4-Acetoxybutanal, Sulfuryl Chloride (SO₂Cl₂), DCM. Mechanism: Electrophilic alpha-chlorination. The aldehyde undergoes enolization, followed by reaction with SO₂Cl₂ to install the gem-dichloro motif.



Step 2: Acylal Formation (Protection)

Reagents: Acetic Anhydride (Ac₂O), Acid Catalyst (e.g., H₂SO₄ or PCl₃). Mechanism: The gem-dichloroaldehyde reacts with acetic anhydride to form the gem-diacetate (acylal).



SynthesisPathway cluster_legend Reaction Conditions SM 4-Acetoxybutanal (C6H10O3) Int1 4-Acetoxy-2,2-dichlorobutanal (Intermediate) SM->Int1 SO2Cl2 / DCM (Alpha-Chlorination) Prod 1,1,4-Triacetoxy-2,2-dichlorobutane (Target) Int1->Prod Ac2O / H+ (Acylal Formation) Step 1: 0-25°C, 2h Step 1: 0-25°C, 2h Step 2: 0°C to RT, 4h Step 2: 0°C to RT, 4h Step 1: 0-25°C, 2h->Step 2: 0°C to RT, 4h

Figure 1: Step-wise synthesis of 1,1,4-Triacetoxy-2,2-dichlorobutane from 4-acetoxybutanal.

Reactivity & Applications

The utility of 1,1,4-Triacetoxy-2,2-dichlorobutane lies in its ability to serve as a masked 1,4-bifunctional electrophile .

Deprotection Strategies

Selective hydrolysis is key to its application:

  • Mild Acidic Hydrolysis: Removes the gem-diacetate to reveal the 2,2-dichloroaldehyde .

    • Reagent: Aqueous HCl / THF or TsOH / MeOH.

    • Product: 4-Acetoxy-2,2-dichlorobutanal.

  • Enzymatic Hydrolysis: Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze the terminal primary acetate (C4) while leaving the gem-diacetate (C1) intact.

    • Product: 1,1-Diacetoxy-2,2-dichloro-4-butanol.

Synthetic Utility
  • Synthesis of 2-Chlorodienes: Elimination of HCl and acetic acid from the deprotected aldehyde can yield 2-chloro-1,3-dienes , which are valuable for Diels-Alder cycloadditions.

  • Heterocycle Formation: The 1,4-distance between the oxygenated carbons allows for cyclization into furan or pyrrole derivatives. Specifically, condensation with amines can yield 3,3-dichloropyrrolidines .

  • Vitamin A & Retinoid Synthesis: C4 synthons are critical in the industrial synthesis of Retinal (Vitamin A). The gem-dichloro motif can be reduced to a gem-dimethyl group (via methylation/reduction sequences) or used to introduce unsaturation.

ReactivityMap Center 1,1,4-Triacetoxy- 2,2-dichlorobutane Path1 4-Acetoxy-2,2- dichlorobutanal Center->Path1 Acid Hydrolysis (Target: C1) Path2 1,1-Diacetoxy-2,2- dichloro-4-butanol Center->Path2 Lipase Hydrolysis (Target: C4) Path3 2-Chloro-1,3-diene Derivatives Path1->Path3 Elimination (-HCl, -AcOH)

Figure 2: Divergent reactivity pathways for selective deprotection and functionalization.

Safety & Handling Protocol

Hazard Classification:

  • GHS Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Handling Guidelines:

  • Moisture Sensitivity: The acylal group is sensitive to moisture in the presence of acid traces. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Hydrolysis Risk: Ingestion or contact with mucous membranes may release dichloroacetaldehyde and acetic acid , both of which are corrosive and toxic.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber to handle chlorinated combustion byproducts (HCl).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 521118, 2,2-Dichlorobutane Derivatives. Retrieved February 17, 2026 from [Link]

  • ChemSrc (2025). CAS 141942-59-8 Entry and Physical Properties. Retrieved February 17, 2026 from [Link]

Foundational

1H NMR spectrum of 1,1,4-Triacetoxy-2,2-dichlorobutane

The following technical guide details the structural validation of 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS: 141942-59-8) using proton nuclear magnetic resonance ( H NMR) spectroscopy. This guide is designed for medicina...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural validation of 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS: 141942-59-8) using proton nuclear magnetic resonance (


H NMR) spectroscopy.

This guide is designed for medicinal chemists and process development scientists. It moves beyond simple peak listing to explore the mechanistic causality of the spectral features—specifically how the gem-dichloro "firewall" dictates spin system isolation.

Technical Guide: Structural Elucidation of 1,1,4-Triacetoxy-2,2-dichlorobutane via H NMR

Executive Summary & Molecule Profile

Target Analyte: 1,1,4-Triacetoxy-2,2-dichlorobutane Molecular Formula: C


H

Cl

O

Molecular Weight: 301.12 g/mol [1]

This molecule represents a highly functionalized aliphatic chain characterized by three distinct chemical environments: a gem-diacetate (acylal) terminus, a gem-dichloro bridge, and a primary acetate terminus.

The "Insulator" Effect

From a spectroscopic standpoint, the critical feature of this molecule is the C2 position (–CCl


–) . Lacking protons, this quaternary carbon acts as a "spin-spin firewall," effectively decoupling the proton at C1 from the protons at C3. This isolation is the primary diagnostic tool for confirming the regiochemistry of the chlorination.

Experimental Protocol: Signal Acquisition

To ensure high-fidelity data suitable for publication or regulatory filing, the following acquisition parameters are recommended.

Sample Preparation[4][5]
  • Solvent: Deuterated Chloroform (CDCl

    
    , 99.8% D) with 0.03% v/v TMS.
    
    • Rationale: CDCl

      
       provides excellent solubility for polychlorinated esters and prevents H/D exchange that might occur in protic solvents like Methanol-d
      
      
      
      .
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Rationale: High concentration is avoided to prevent viscosity-induced line broadening, particularly important for resolving the fine splitting of the C3/C4 methylene triplets.

Instrument Parameters
  • Field Strength:

    
     400 MHz (recommended for clear separation of acetate singlets).
    
  • Pulse Sequence: Standard zg30 (30° excitation pulse).

  • Relaxation Delay (D1):

    
     3.0 seconds.
    
    • Rationale: The methine proton (C1-H) adjacent to the gem-dichloro group may have a longer

      
       relaxation time. Insufficient delay will suppress integration accuracy.
      

Spectral Analysis & Assignment

The spectrum is defined by three isolated spin systems due to the quaternary C2 blocker.

Data Summary Table
PositionGroupTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Mechanistic Cause
C1 –CH(OAc)

Methine6.85 – 6.95 Singlet (s)1HDeshielded by 2

OAc +

-effect of CCl

. Decoupled by C2.
C4 –CH

–OAc
Methylene4.15 – 4.25 Triplet (t)2H~6.5 Hz

-effect of Acetyl Oxygen. Coupled to C3.
C3 –CH

Methylene2.60 – 2.75 Triplet (t)2H~6.5 Hz

-effect of CCl

(heavy deshielding). Coupled to C4.
OAc –O–CO–CH

Methyls2.05 – 2.15 Singlets (s)9HThree acetate methyls (often overlapping).
Detailed Mechanistic Interpretation
1. The Diagnostic Singlet (C1-H)

The signal at ~6.9 ppm is the structural "fingerprint."

  • Chemical Shift: A standard acetal/acylal proton (–CH(OR)

    
    ) typically resonates at 5.5–6.0 ppm. However, the inductive withdrawal of the adjacent gem-dichloro  group pulls electron density through the 
    
    
    
    -bond framework, shifting this signal downfield by nearly 1.0 ppm.
  • Multiplicity: Crucially, this signal appears as a sharp singlet . If the chlorines were distributed differently (e.g., 1,2-dichloro), this proton would couple to neighbors. The lack of splitting confirms the C2 position is fully substituted (quaternary).

2. The Isolated Ethyl Spin System (C3-H

& C4-H

)

The protons on C3 and C4 form an isolated


 (or 

) spin system.
  • C4-H

    
     (Triplet, ~4.2 ppm):  Typical chemical shift for a methylene group 
    
    
    
    to an ester oxygen.
  • C3-H

    
     (Triplet, ~2.7 ppm):  This is significantly deshielded compared to a standard alkane methylene (~1.3 ppm). The shift is driven by the strong electron-withdrawing nature of the adjacent –CCl
    
    
    
    – group.
  • Coupling: These two signals couple to each other (

    
     Hz). The C3 protons do not show coupling to the left (C2) because C2 has no protons.
    
3. The Acetate Cluster

The three acetate methyl groups appear as singlets in the 2.0–2.2 ppm range.

  • While often overlapping, high-field instruments (600 MHz) may resolve them into two distinct signals: one signal (integration 6H) for the gem-diacetate group at C1, and a separate signal (integration 3H) for the C4 acetate.

Structural Validation Logic (Visualization)

The following diagram illustrates the logical flow a researcher should use to confirm the structure based on the spectral data described above.

NMR_Validation_Logic Start Acquire 1H NMR Spectrum Check_C1 Analyze Low Field Region (6.5 - 7.5 ppm) Start->Check_C1 Is_Singlet Is the signal a Singlet? Check_C1->Is_Singlet Check_C3_C4 Analyze Mid-Field Region (2.5 - 4.5 ppm) Is_Singlet->Check_C3_C4 Yes Conclusion_Invalid REJECT: Isomer (likely 1,2-dichloro) Is_Singlet->Conclusion_Invalid No (Doublet/Multiplet) Reasoning_Singlet C2 is Quaternary (CCl2) No vicinal protons to couple Is_Singlet->Reasoning_Singlet Coupling_Check Are there two Triplets? Check_C3_C4->Coupling_Check Conclusion_Valid CONFIRMED: 1,1,4-Triacetoxy-2,2-dichlorobutane Coupling_Check->Conclusion_Valid Yes Coupling_Check->Conclusion_Invalid No (Complex Multiplets) Reasoning_Triplets Isolated -CH2-CH2- spin system Coupling_Check->Reasoning_Triplets

Figure 1: Decision tree for validating the 2,2-dichloro substitution pattern via proton NMR.

Potential Impurities & Artifacts

When synthesizing this compound (often via oxidative chlorination of butanediol derivatives or protection of dichlorobutanal), common impurities may obscure the spectrum:

  • Monochlorinated Intermediates: Look for complex multiplets in the 3.5–4.0 ppm range, indicating a –CHCl– proton (chiral center) rather than a –CCl

    
    – bridge.
    
  • Acetic Acid: A singlet at ~2.10 ppm that may overlap with the ester methyls. However, the acidic proton (broad singlet >10 ppm) will distinguish it.

  • Hydrolysis Products: If the gem-diacetate hydrolyzes, an aldehyde proton signal (–CHO) will appear at ~9.5 ppm (singlet or doublet depending on C2 structure).

References

  • Spectral Prediction Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects on chemical shifts).

  • Gem-Dichloro Shielding Effects: Detailed analysis of 2,2-dichlorobutane shifts derived from SpectraBase (Wiley). Available at: [Link]

Sources

Exploratory

13C NMR analysis of 1,1,4-Triacetoxy-2,2-dichlorobutane

Structural Elucidation and Quantitative Profiling of 1,1,4-Triacetoxy-2,2-dichlorobutane via C NMR Executive Summary This technical guide outlines the protocol for the structural validation and impurity profiling of 1,1,...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation and Quantitative Profiling of 1,1,4-Triacetoxy-2,2-dichlorobutane via C NMR

Executive Summary

This technical guide outlines the protocol for the structural validation and impurity profiling of 1,1,4-Triacetoxy-2,2-dichlorobutane . As a likely intermediate in the synthesis of modified nucleosides or 2,2-dichloro-carbohydrate mimetics, this molecule presents specific analytical challenges—most notably the resolution of the quaternary gem-dichloro moiety and the labile acylal functionality.

This document moves beyond standard peak listing to provide a causality-driven analytical workflow . It details the acquisition parameters required to overcome relaxation artifacts associated with chlorinated quaternary carbons and provides a self-validating logic for assignment using 2D NMR correlations.

Part 1: Sample Preparation & Acquisition Parameters

Solvent Selection and Stability
  • Primary Solvent: Chloroform-d (

    
    )  is the standard choice.
    
    • Rationale: It provides excellent solubility for polychlorinated esters and minimizes viscosity-broadening effects.

    • Warning: Commercial

      
       is often acidic (HCl formation). Acid-sensitive groups:  The C1-acylal group (
      
      
      
      ) is susceptible to hydrolysis or rearrangement in acidic media.
    • Protocol: Use

      
       treated with anhydrous 
      
      
      
      or silver foil, or filter through basic alumina immediately prior to use to neutralize trace acid.
Acquisition Parameters (The "Quaternary Trap")

The C2 position (gem-dichloro) is a quaternary carbon with no attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE) or dipolar coupling. Standard parameters will result in this signal being invisible or non-integrable.

ParameterStandard ValueRequired Value Scientific Rationale
Pulse Angle


or

Avoid

pulses to ensure sufficient relaxation between scans.
Relaxation Delay (

)
1.0 - 2.0 s

s
The

relaxation time of the

carbon is significantly longer (>3s). Short

leads to signal saturation.
Scans (

)
1024

The

signal is split into a multiplet (low intensity) if not decoupled, but even decoupled, its intensity is low due to lack of NOE enhancement.
Temperature 298 K298 K Maintain ambient; heating may accelerate acylal decomposition.
Decoupling Inverse GatedInverse Gated Optional: Use if quantitative integration of the acetate carbonyls vs. the skeleton is required (suppresses NOE).

Part 2: Spectral Assignment Strategy

The Chemical Shift Logic

The molecule consists of four distinct carbon environments in the butane skeleton, plus the acetate groups. The critical challenge is distinguishing the Acylal Methine (C1) from the Gem-dichloro Quaternary (C2) , as both resonate in the 80–90 ppm region.

Predicted Chemical Shift Table (Reference Values)
Carbon LabelFunctional GroupHybridizationPredicted Shift (

, ppm)
Multiplicity (DEPT-135)Mechanistic Driver
C=O Acetate Carbonyls

168.0 – 170.0 InvisibleDeshielded by carbonyl oxygen.
C1


88.0 – 92.0 Positive (Up) Deshielded by two ether oxygens (Acylal).
C2


84.0 – 88.0 Invisible Deshielded by two chlorines; Quaternary nature makes it invisible in DEPT.
C4


60.0 – 62.0 Negative (Down) Typical primary alcohol ester shift (

-effect).
C3


38.0 – 42.0 Negative (Down) Shielded relative to others;

-effect from Cl and OAc.
CH3 Acetate Methyls

20.5 – 21.5 Positive (Up) Alpha to carbonyl.

Note: The exact shift of C2 is highly sensitive to steric compression. In some analogs, the "Heavy Atom Effect" of chlorine can cause unexpected shielding, but the gem-dichloro effect typically dominates, pushing it downfield.

Visualization of Assignment Workflow

The following diagram illustrates the logical flow for assigning the C1 and C2 signals, which is the primary risk point in structural confirmation.

NMR_Workflow Start Start: Acquire 13C Spectrum CheckRegion Check 80-95 ppm Region Start->CheckRegion Decision Two Signals Observed? CheckRegion->Decision DEPT Run DEPT-135 Decision->DEPT Yes Analysis_C1 Signal Positive (Up) = CH Group (Assign C1: Acylal) DEPT->Analysis_C1 Analysis_C2 Signal Missing = Quaternary C (Assign C2: CCl2) DEPT->Analysis_C2 HMBC Run HMBC (2D) Confirm Connectivity Analysis_C1->HMBC Analysis_C2->HMBC Final Structure Validated HMBC->Final

Figure 1: Decision tree for distinguishing the critical C1 (Acylal) and C2 (Gem-dichloro) carbons using DEPT-135 editing.

Part 3: Structural Validation (Self-Validating Protocols)

To ensure the "Trustworthiness" of the analysis, one must not rely solely on 1D chemical shifts. The following 2D correlations provide definitive proof of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Coherence)

The HMBC experiment is the "gold standard" for this molecule because it bridges the quaternary C2 gap.

  • The "Bridge" Correlation:

    • Look for the proton on C1 (

      
       ppm, doublet or singlet).
      
    • This proton should show a strong

      
       correlation  to the C2 (
      
      
      
      )
      carbon (~86 ppm).
    • Why this matters: This proves the

      
       is directly adjacent to the acylal group, ruling out structural isomers where the chlorines might be at C3 or C4.
      
  • The Acetate Confirmation:

    • The protons of the

      
       at C4 will show a 
      
      
      
      correlation to one specific carbonyl carbon.
    • The proton at C1 will show

      
       correlations to two carbonyl carbons (often overlapping), confirming the gem-diacetate structure.
      
Connectivity Diagram (Graphviz)

HMBC_Connectivity H_C1 H-C1 (~6.8ppm) C2 C2 (CCl2) H_C1->C2 2J (Strong) C3 C3 (CH2) H_C1->C3 3J (Weak) C1 C1 (Acylal) C1->C2 C2->C3 C4 C4 (CH2-O) C3->C4

Figure 2: Key HMBC correlations required to confirm the integrity of the carbon backbone. The H-C1 to C2 correlation is the definitive diagnostic signal.

Part 4: Troubleshooting & Impurity Profiling

Common Impurities
  • Monochloro-analogues: If the chlorination was incomplete, a signal at ~60 ppm (CHCl) will appear in the DEPT spectrum as a positive peak, distinct from the quaternary

    
    .
    
  • Hydrolysis Products: Appearance of a signal at ~200 ppm indicates the loss of the acylal group to form the free aldehyde (4-acetoxy-2,2-dichlorobutanal).

  • Elimination Products: Signals in the 120–140 ppm range suggest dehydrohalogenation (formation of alkenes), often caused by thermal stress during purification.

Quantitative 13C NMR (qNMR)

If you need to calculate the purity using


 (e.g., if proton NMR is too crowded):
  • Add 0.05 M Cr(acac)

    
      (Chromium acetylacetonate) as a relaxation agent.
    
  • Set Inverse Gated Decoupling (no NOE).

  • Set

    
     (approx 10-15 seconds).
    
  • Integrate the C2 (

    
    ) vs. the C4 (
    
    
    
    ) signal. A ratio deviating from 1:1 indicates specific degradation of the gem-dichloro moiety.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1][2] (Standard text for substituent additivity rules and chemical shift prediction).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Foundational

mass spectrometry of 1,1,4-Triacetoxy-2,2-dichlorobutane

An In-Depth Technical Guide to the Mass Spectrometry of 1,1,4-Triacetoxy-2,2-dichlorobutane Executive Summary 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8) is a specialized halogenated intermediate, primarily uti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1,1,4-Triacetoxy-2,2-dichlorobutane

Executive Summary

1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8) is a specialized halogenated intermediate, primarily utilized in the synthesis of complex pharmaceutical scaffolds such as functionalized dihydrofurans and 2,2-dichloro-1,4-dicarbonyls. Its unique structure—featuring a geminal diacetate (acylal) at C1, a gem-dichloro motif at C2, and a terminal acetate at C4—presents distinct challenges in mass spectrometry (MS) regarding ionization stability and fragmentation complexity.

This guide provides a rigorous analytical framework for researchers characterizing this compound. It moves beyond standard spectral matching to explain the mechanistic behaviors of the molecule under Electron Impact (EI) and Electrospray Ionization (ESI), establishing a self-validating protocol for purity assessment and impurity profiling.

Compound Profile & Structural Logic

Understanding the connectivity is prerequisite to interpreting the mass spectrum.

  • IUPAC Name: 1,1,4-Triacetoxy-2,2-dichlorobutane[1][2]

  • Molecular Formula:

    
    
    
  • Exact Mass: 300.0168 (for

    
    )
    
  • Molecular Weight: 301.12 g/mol

  • Key Structural Features:

    • C1 Acylal Group:

      
      . Labile; prone to thermal degradation and rapid loss of acetic anhydride.
      
    • C2 Gem-Dichloro Group:

      
      . Provides a definitive isotopic fingerprint (9:6:1 ratio).
      
    • C4 Primary Acetate:

      
      . Relatively stable but susceptible to McLafferty rearrangement.
      

Experimental Methodologies

To ensure data integrity, the following protocols prioritize the prevention of on-column degradation, a common artifact when analyzing acylals.

Sample Preparation Strategy
  • Solvent Selection: Use Acetonitrile (ACN) (LC-MS grade). Avoid Methanol or water, as the C1-acylal moiety is susceptible to solvolysis/hydrolysis, which would generate 2,2-dichloro-4-acetoxybutanal artifacts.

  • Concentration: Prepare a stock solution at 1 mg/mL in ACN. Dilute to 10 µg/mL for ESI-MS or 50 µg/mL for GC-MS.

  • Buffer (ESI): Add 0.1% Formic Acid or 5 mM Ammonium Formate to promote ionization.

GC-MS Protocol (Electron Impact)
  • Inlet Temperature: Set to 200°C (low) rather than the standard 250°C. High inlet temperatures induce the thermal elimination of acetic anhydride, mimicking the degradation product 2-acetoxy-3,3-dichlorotetrahydrofuran before ionization occurs.

  • Column: Non-polar phase (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

LC-MS Protocol (Electrospray)
  • Source: ESI Positive Mode (+).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 10 minutes.

Mass Spectral Interpretation

Isotopic Fingerprint (The "Chlorine Check")

Before analyzing fragmentation, validate the molecular ion or adduct using the chlorine isotope pattern. The presence of two chlorine atoms dictates a specific intensity ratio for ions containing the intact


 cluster:
  • M (100%) :

    
    
    
  • M+2 (65%) :

    
    
    
  • M+4 (10%) :

    
    
    

Note: Any fragment ion retaining C2 must exhibit this pattern. Loss of this pattern indicates cleavage of the C1-C2 or C2-C3 bond with loss of chlorine.

ESI-MS: Molecular Ion Verification

In ESI+, the molecule rarely appears as


. Instead, look for alkali adducts due to the high oxygen content.
Ion Speciesm/z (

)
Description

323.0 Dominant Species. Sodium adduct.

318.0Ammonium adduct (if buffer used).

339.0Potassium adduct.

241.0In-source fragmentation (loss of acetoxy).
GC-MS (EI): Fragmentation Mechanics

Under 70 eV EI, the molecular ion (


, m/z 300) is vanishingly small or absent. The spectrum is dominated by fragmentations driven by the acetate groups and the alpha-chloro effect.

Key Fragmentation Pathways:

  • Primary Loss of Acetic Acid/Anhydride: The most facile pathway is the elimination of neutral acetic acid (

    
    , 60 Da) or acetic anhydride (
    
    
    
    , 102 Da) from the acylal terminus.
    • 
       (Weak)
      
    • 
       (Cyclization to furan derivative ion)
      
  • Alpha-Cleavage at C1-C2: The bond between the acylal carbon (C1) and the dichloro carbon (C2) is weakened.

    • Fragment A:

      
      
      
      
      
      m/z 131 . (Significant peak).[3][]
    • Fragment B:

      
      
      
      
      
      Unstable, likely degrades further.
  • Terminal Acetate Cleavage (C4):

    • Formation of the acetyl cation:

      
      
      
      
      
      m/z 43 (Base Peak).
    • Loss of

      
       radical (73 Da).
      
  • Formation of Cyclic Ion (m/z 199/201): A characteristic diagnostic peak arises from the formation of the 2-acetoxy-3,3-dichlorotetrahydrofuran cation (

    
    ).
    
    • m/z 199 (

      
      )
      
    • m/z 201 (

      
      )
      
    • Mechanism: Intramolecular nucleophilic attack of the C4-oxygen on C1, displacing acetic anhydride.

Visualization: Fragmentation Pathways

The following diagram illustrates the competing fragmentation and degradation pathways. The "Cyclization" path is critical for impurity profiling.

MassSpecPathway M Molecular Ion [M]+• (m/z 300) (Transient) Frag_131 Acylal Fragment CH(OAc)2+ (m/z 131) M->Frag_131 C1-C2 Cleavage Frag_43 Acetyl Cation CH3CO+ (m/z 43) (Base Peak) M->Frag_43 EI Fragmentation Cyclic_Ion Cyclic Furan Ion [C6H7Cl2O3]+ (m/z 199/201) M->Cyclic_Ion -Ac2O (102 Da) (Thermal/EI) Loss_AcOH Deacetylation [M - AcOH]+ (m/z 240) M->Loss_AcOH -60 Da Cyclic_Ion->Frag_43 Further Frag

Caption: EI Fragmentation logic showing the competition between direct cleavage (m/z 131) and cyclization-elimination (m/z 199).

Quality Control: Distinguishing Impurities

A critical application of MS for this compound is distinguishing the intact open-chain product from its cyclic degradation product, 2-acetoxy-3,3-dichlorotetrahydrofuran .

Feature1,1,4-Triacetoxy-2,2-dichlorobutane (Target)2-Acetoxy-3,3-dichlorotetrahydrofuran (Impurity)
MW 301.12199.03
ESI+ Signal m/z 323

m/z 221

GC Retention Later eluting (Higher BP)Earlier eluting (Lower BP)
Key Difference Shows loss of 102 Da in MS/MSParent ion is 102 Da lighter

Self-Validating Protocol: If your ESI spectrum shows a dominant peak at m/z 221 instead of m/z 323 , your sample has degraded (cyclized) during storage or preparation. If both exist, calculate the ratio to determine purity.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • ChemSrc. (2024). 1,1,4-Triacetoxy-2,2-dichlorobutane MSDS and Structure. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 1,1,4-Triacetoxy-2,2-dichlorobutane

The following technical guide details the nomenclature, synthesis, and application of 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8), a specialized masked aldehyde intermediate used in the synthesis of complex pha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, synthesis, and application of 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8), a specialized masked aldehyde intermediate used in the synthesis of complex pharmaceutical heterocycles.

CAS Registry Number: 141942-59-8 Formula:


Molecular Weight:  301.12  g/mol 

Nomenclature and Structural Identity

The name "1,1,4-Triacetoxy-2,2-dichlorobutane" is a semi-systematic descriptor that highlights the molecule's function as a protected derivative of a dialdehyde or hydroxy-aldehyde. To ensure precision in regulatory and patent literature, the IUPAC Preferred IUPAC Name (PIN) must be derived by identifying the principal functional group.

IUPAC Derivation
  • Principal Group: Esters are the highest priority group present.

  • Parent Chain: The longest carbon chain containing the principal groups is butane.

  • Connectivity:

    • Position 1: Two acetyloxy (

      
      ) groups. This geminal arrangement classifies the moiety as an acylal  (a specific type of gem-diester), which acts as a protecting group for an aldehyde.
      
    • Position 2: Two chlorine atoms (gem-dichloro).

    • Position 4: One acetyloxy group.[1]

Preferred IUPAC Name (PIN): 1,4-bis(acetyloxy)-2,2-dichlorobutyl acetate

Rationale: The IUPAC rules for esters often treat one ester group as the parent structure (alkyl alkanoate). Here, the butyl chain is the "alkyl" component. Numbering starts at the oxygen attachment point (


).
  • Parent Ester: Butyl acetate.

  • Substituents on Butyl: 1-acetyloxy, 4-acetyloxy, 2,2-dichloro.

Structural Visualization

The molecule is effectively 2,2-dichloro-4-hydroxybutanal protected at the aldehyde (C1) with two acetate groups and at the alcohol (C4) with one acetate group.

Structure cluster_0 Functional Zones C1 C1 (Acylal) Masked Aldehyde C2 C2 (Gem-Dichloro) Alpha-Halogenation C1->C2 C3 C3 (Methylene) Spacer C2->C3 C4 C4 (Primary Ester) Protected Alcohol C3->C4

Figure 1: Functional zone analysis of the carbon skeleton.

Synthesis and Production Protocols

The synthesis of 1,1,4-triacetoxy-2,2-dichlorobutane typically proceeds via the modification of cyclic ethers or lactones, specifically


-butyrolactone (GBL) . This route is favored for its atom economy and the stability of the intermediates.
Reaction Pathway

The transformation involves three distinct chemical phases:

  • 
    -Chlorination:  Introduction of chlorine at the C2 position of the lactone.
    
  • Reduction: Conversion of the lactone to a lactol (cyclic hemiacetal).

  • Acylal Formation: Ring opening and acetylation.

Synthesis Start Gamma-Butyrolactone (GBL) Step1 Step 1: Chlorination (Cl2, PCl3 cat.) Target: 2,2-Dichlorobutyrolactone Start->Step1 Electrophilic Subst. Step2 Step 2: Reduction (DIBAL-H or NaBH4) Target: 3,3-Dichloro-2-hydroxytetrahydrofuran (Lactol) Step1->Step2 Selective Red. Step3 Step 3: Acetylation & Ring Opening (Ac2O, H2SO4 cat.) Target: 1,1,4-Triacetoxy-2,2-dichlorobutane Step2->Step3 Acid-Cat. Acetylation

Figure 2: Synthetic pathway from commodity precursor GBL.[1][2][3][4][5]

Detailed Methodology

Note: This protocol synthesizes the precursor and the final product in a streamlined sequence.

Phase 1: Synthesis of 2,2-Dichlorobutyrolactone
  • Setup: A reactor is charged with

    
    -butyrolactone and a catalytic amount of phosphorus trichloride (
    
    
    
    ).
  • Chlorination: Chlorine gas (

    
    ) is introduced at 
    
    
    
    . The reaction is exothermic; temperature control is critical to prevent trichlorination.
  • Workup: Degas to remove HCl. Vacuum distillation yields 2,2-dichlorobutyrolactone.

Phase 2: Reduction to Lactol
  • Reagent: Diisobutylaluminum hydride (DIBAL-H) in toluene at

    
     is preferred for selectivity, reducing the lactone to the lactol (hemiacetal) without opening the ring to the diol.
    
  • Observation: The intermediate is 3,3-dichlorotetrahydro-2-furanol .

Phase 3: Acetolysis (The Key Step)
  • Reaction: The crude lactol is dissolved in acetic anhydride (

    
    ).
    
  • Catalysis: Concentrated sulfuric acid (

    
    , catalytic) is added dropwise at 
    
    
    
    .
  • Mechanism:

    • The hydroxyl group of the lactol is acetylated.

    • Under acidic conditions, the ring oxygen is protonated, leading to ring opening.

    • The resulting oxocarbenium ion is trapped by a second equivalent of acetate.

  • Purification: The mixture is quenched with ice water, extracted with ethyl acetate, and purified via high-vacuum distillation or crystallization (if solid).

Reactivity and Applications

The "Masked" Synthon Concept

This molecule is a latent 2,2-dichloro-4-hydroxybutanal .

  • Stability: Free

    
    -dichloroaldehydes are highly reactive and prone to polymerization or hydration. The gem-diacetate (acylal) protects the aldehyde, while the primary acetate protects the alcohol.
    
  • Deprotection: Acidic hydrolysis removes the acetate groups, liberating the reactive aldehyde in situ.

Pharmaceutical Applications

The primary utility of CAS 141942-59-8 lies in the synthesis of antiviral and antihypertensive agents .

  • Arbidol (Umifenovir) Intermediates: Chemical supplier databases link this compound as a key intermediate in the synthesis of modified indole side chains found in broad-spectrum antivirals like Arbidol. The 4-carbon chlorinated chain serves as a linker that can undergo cyclization or nucleophilic substitution.

  • Heterocycle Formation: The 2,2-dichloro moiety allows for the formation of isoxazoles or substituted furans via elimination-cyclization sequences.

Data Table: Physicochemical Properties

PropertyValueNote
Physical State Viscous Liquid / Low-melting SolidDepends on purity/isomers
Boiling Point

@ 1-2 mmHg (Vacuum)
Density

Estimated
Solubility DCM, EtOAc, THFHydrolyzes in water/acid
Flash Point

Closed Cup

Handling and Safety (HSE)

Hazard Identification
  • Skin/Eye Irritant: The compound hydrolyzes to release acetic acid and chlorinated aldehydes, which are lachrymators.

  • Reactivity: Stable under anhydrous conditions. Incompatible with strong bases (causes rapid deacetylation and potentially violent elimination of HCl).

Storage
  • Conditions: Store under inert atmosphere (

    
     or Ar) at 
    
    
    
    .
  • Shelf Life: 12-24 months if strictly anhydrous. Moisture leads to the formation of acetic acid crystals and degradation.

References

  • IUPAC Nomenclature of Organic Chemistry. (Blue Book). P-65.6.3.3.2 Acylals. The naming of gem-diacyloxy compounds.
  • Matrix Fine Chemicals. (2024).[6] Product Specification: 1,1,4-Triacetoxy-2,2-dichlorobutane.[4] Retrieved from

  • ChemicalBook. (2024). CAS 141942-59-8 Technical Data and Synthesis Routes.[4] Retrieved from

  • BOC Sciences. (2023). Arbidol Intermediate: 1,1,4-Triacetoxy-2,2-dichlorobutane. Retrieved from

  • Organic Syntheses.Synthesis of 2,2-dichlorobutyrolactone and related furanones.

Sources

Foundational

Theoretical Framework: Electronic Structure &amp; Reactivity Profiling of 1,1,4-Triacetoxy-2,2-dichlorobutane

Topic: Theoretical Framework & Computational Protocols for 1,1,4-Triacetoxy-2,2-dichlorobutane Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Computational Chemists, Synthetic Organic Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Framework & Computational Protocols for 1,1,4-Triacetoxy-2,2-dichlorobutane Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Computational Chemists, Synthetic Organic Chemists, Drug Development Scientists

Executive Summary

This technical guide establishes a rigorous theoretical framework for analyzing 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS: 141942-59-8). As a highly functionalized C4 synthon featuring a gem-dichloro motif and a masked aldehyde (gem-diacetate), this molecule presents unique challenges in conformational flexibility and electronic stability.

This document moves beyond standard characterization, detailing the computational methodologies required to predict its behavior in nucleophilic substitutions, elimination reactions (dehydrochlorination), and hydrolytic stability. We prioritize Density Functional Theory (DFT) protocols validated for halogenated esters, ensuring high-fidelity predictive data for drug development pipelines.

Structural Dynamics & Conformational Analysis

The Gem-Dichloro Effect

The central theoretical challenge in modeling 1,1,4-Triacetoxy-2,2-dichlorobutane is the steric and electronic influence of the C2 gem-dichloro group. Unlike simple alkyl chains, the bulky chlorine atoms at C2 impose significant rotational barriers on the C1-C2 and C2-C3 bonds.

  • Theoretical Insight: The gauche effect is expected to be pronounced. The interaction between the C2-Cl dipoles and the C1-Acetate carbonyls dictates the global minimum.

  • Protocol: A simple minimization is insufficient. A full conformational search using a Monte Carlo algorithm (e.g., OPLS4 or MMFF94 force fields) is required before DFT refinement.

The Anomeric Effect in Gem-Diacetates

The C1 position features two acetoxy groups attached to the same carbon. Theoretical studies must account for the generalized anomeric effect , where the lone pair of one oxygen (


) donates into the antibonding orbital (

) of the C-O bond of the other acetoxy group.
  • Hypothesis: The electron-withdrawing nature of the adjacent C2-dichloride (

    
     effect) will decrease the electron density at C1, potentially diminishing the anomeric stabilization but significantly increasing the barrier to oxocarbenium ion formation during hydrolysis.
    
Computational Workflow Diagram

The following Graphviz diagram outlines the hierarchical workflow for determining the global energy minimum and reactivity descriptors.

ComputationalWorkflow Start Input Structure 1,1,4-Triacetoxy-2,2-dichlorobutane ConfSearch Conformational Search (Monte Carlo / MMFF94) Start->ConfSearch Initial Sampling Filter Filter Redundant Conformers (RMSD < 0.5 Å) ConfSearch->Filter 1000+ conformers DFT_Opt Geometry Optimization (wB97X-D / 6-311++G(d,p)) Filter->DFT_Opt Top 10 lowest E Freq Frequency Calculation (NIMAG=0, Thermochemistry) DFT_Opt->Freq Verification NBO NBO Analysis (Anomeric & Inductive Effects) Freq->NBO Electronic Structure Solvation Solvation Model (SMD) (Water/DCM/THF) Freq->Solvation Solvent Corrections Output Reactivity Profile (ESP, HOMO-LUMO, pKa) NBO->Output Solvation->Output

Figure 1: Hierarchical computational workflow for analyzing polychlorinated esters.

Electronic Structure & Reactivity Protocols

DFT Functional Selection

For halogenated esters, standard B3LYP functionals often fail to capture dispersion forces accurately, which are critical for the C-Cl...O interactions.

  • Recommended Functional: wB97X-D or M06-2X . These long-range corrected functionals with dispersion corrections are essential for accurate barrier height prediction in elimination reactions.

  • Basis Set: 6-311++G(d,p) . The diffuse functions (

    
    ) are mandatory to model the lone pairs on the six oxygen atoms and the chlorine atoms correctly.
    
Hydrolytic Stability Simulation

A key theoretical study for this molecule is predicting the rate of hydrolysis of the gem-diacetate (C1) vs. the terminal acetate (C4).

  • Mechanism: Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by elimination of acetic acid to form an oxocarbenium ion.

  • Causality: The adjacent C2-Cl2 group exerts a strong inductive withdrawal. This destabilizes the positively charged oxocarbenium intermediate, theoretically making the C1-diacetate more stable (slower to hydrolyze) than a non-chlorinated analog.

Table 1: Predicted Electronic Parameters (Theoretical Benchmarks)

ParameterMethodExpected Trend / ValueSignificance
C1-O Bond Length wB97X-D/6-311++G ~1.42 Å (Shortened)Indicates anomeric stabilization.
C2-Cl Bond Length wB97X-D/6-311++G~1.79 ÅStandard, but sensitive to hyperconjugation.
LUMO Location FMO AnalysisC1-O Antibonding / C-ClSite of nucleophilic attack (hydrolysis).
Dipole Moment Density MatrixHigh (> 3.5 Debye)Solubility in polar aprotic solvents.

Reaction Pathway: Elimination vs. Hydrolysis

The most critical theoretical insight for drug development is the competition between hydrolysis (to yield the aldehyde) and elimination (to yield the vinyl chloride).

Pathway Logic

Under basic conditions, the C3 protons are acidic due to the adjacent C2-Cl2 group (though less so than if a carbonyl were at C2). However, elimination of HCl (forming a double bond at C2-C3) is a competing pathway.

  • Pathway A (Hydrolysis): Attack at C1 or C4 carbonyls.

  • Pathway B (Elimination): E2 elimination of HCl driven by base.

Pathway Visualization

ReactionPathways Reactant 1,1,4-Triacetoxy- 2,2-dichlorobutane TS_Hyd TS: Oxocarbenium Formation Reactant->TS_Hyd + H2O / H+ TS_Elim TS: E2 Elimination (HCl Loss) Reactant->TS_Elim + Base (OH-) Inter_Ald Intermediate: Masked Aldehyde TS_Hyd->Inter_Ald Product_Ald Product: 2,2-dichloro-4-acetoxy- butanal Inter_Ald->Product_Ald Product_Vinyl Product: Vinyl Chloride Deriv. TS_Elim->Product_Vinyl Kinetic Control

Figure 2: Competing reaction pathways: Acid-catalyzed hydrolysis vs. Base-catalyzed elimination.

Spectroscopic Validation (NMR Prediction)

To validate theoretical models, calculated NMR shifts must be compared with experimental data.

  • GIAO Method: Gauge-Independent Atomic Orbital method at the B3LYP/6-311+G(2d,p) level (PCM solvent model: CDCl3).

  • Diagnostic Signal: The proton at C1 (triacetoxy/dichloro vicinity) is the structural anchor.

    • Theoretical Prediction: The C1-H proton will be significantly deshielded (shifted downfield, likely > 6.5 ppm) due to the two acetoxy groups and the proximity of the C2-dichloride.

    • C2 Carbon: The quaternary C2 carbon attached to two chlorines will show a characteristic shift (approx. 85-95 ppm).

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396.

  • Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.

  • Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322.

Protocols & Analytical Methods

Method

Application Note: 1,1,4-Triacetoxy-2,2-dichlorobutane as a Masked C4 Synthon for Heterocyclic Synthesis

The following Application Note and Protocol guide details the use of 1,1,4-Triacetoxy-2,2-dichlorobutane in organic synthesis, specifically as a high-value synthon for the construction of 5-substituted heterocycles. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 1,1,4-Triacetoxy-2,2-dichlorobutane in organic synthesis, specifically as a high-value synthon for the construction of 5-substituted heterocycles.

Executive Summary

1,1,4-Triacetoxy-2,2-dichlorobutane (CAS: 141942-59-8) is a specialized, stable precursor used primarily in the synthesis of 5-substituted 1,3-azoles (thiazoles and imidazoles).[1] Chemically, it functions as a masked equivalent of 2,2-dichloro-4-hydroxybutanal . Unlike the unstable free aldehyde, the triacetoxy derivative offers superior shelf-stability and handling characteristics. Upon hydrolysis, it releases the reactive


-dichloroaldehyde species in situ, which undergoes rapid condensation with dinucleophiles (e.g., thiourea, amidines) to form biologically active heterocycles. This reagent is particularly valuable in the development of pharmaceutical intermediates where a 2-hydroxyethyl side chain  at the 5-position of the heterocyclic core is required.

Chemical Properties & Mechanistic Insight[2]

Physicochemical Profile
PropertySpecification
IUPAC Name 1,1,4-Triacetoxy-2,2-dichlorobutane
CAS Number 141942-59-8
Molecular Formula

Molecular Weight 301.12 g/mol
Appearance Colorless to pale yellow viscous liquid
Solubility Soluble in DCM, EtOAc, MeOH; Hydrolyzes in water
Stability Stable under anhydrous conditions; Hygroscopic
Mechanistic Role: The "Masked" Electrophile

The synthetic utility of this compound lies in its ability to generate a highly reactive electrophile in a controlled manner.

  • Unmasking: Acidic or basic hydrolysis cleaves the acetal (C1) and ester (C4) groups, generating 2,2-dichloro-4-hydroxybutanal .

  • Cyclization: In the presence of a 1,3-dinucleophile (e.g., thiourea), the unmasked aldehyde undergoes a Hantzsch-type condensation. The gem-dichloro group at C2 acts as a leaving group equivalent, facilitating the formation of the aromatic ring while retaining the C3-C4 chain as a hydroxyethyl substituent.

Mechanism Triacetoxy 1,1,4-Triacetoxy- 2,2-dichlorobutane Intermed 2,2-Dichloro- 4-hydroxybutanal (In Situ) Triacetoxy->Intermed Hydrolysis (H+/H2O) Cyclic Tetrahedral Intermediate Intermed->Cyclic Condensation Thiourea + Thiourea (H2N-CS-NH2) Thiourea->Cyclic Product 2-Amino-5-(2-hydroxyethyl)thiazole Cyclic->Product - 2 HCl - H2O

Figure 1: Activation pathway of 1,1,4-Triacetoxy-2,2-dichlorobutane into the active thiazole scaffold.

Primary Application: Synthesis of 2-Amino-5-(2-hydroxyethyl)thiazole

This protocol describes the synthesis of 2-amino-5-(2-hydroxyethyl)thiazole , a versatile building block for pharmaceutical agents (e.g., dopaminergic agonists, antibiotics).

Materials Required[2][4][5]
  • Precursor: 1,1,4-Triacetoxy-2,2-dichlorobutane (10.0 g, 33.2 mmol)

  • Reagent: Thiourea (5.05 g, 66.4 mmol, 2.0 equiv)

  • Solvent: Water (50 mL) or Ethanol/Water (1:1)

  • Catalyst: Hydrochloric acid (conc., 1 mL) - Optional, to accelerate hydrolysis

  • Base: Sodium hydroxide (50% aq. solution) or Ammonium hydroxide

  • Equipment: 250 mL Round Bottom Flask, Reflux Condenser, pH meter.

Experimental Protocol
Step 1: Hydrolysis and Condensation
  • Setup: Charge the 250 mL flask with 1,1,4-Triacetoxy-2,2-dichlorobutane (10.0 g) and water (50 mL).

  • Addition: Add Thiourea (5.05 g) to the suspension.

  • Reaction: Heat the mixture to reflux (100°C) with vigorous magnetic stirring.

    • Observation: The biphasic mixture will become homogeneous as the acetates hydrolyze and the polar thiazole salt forms.

    • Time: Maintain reflux for 3–5 hours . Monitor by TLC (DCM:MeOH 9:1) or HPLC for the disappearance of the starting material.

    • Note: The reaction generates HCl as a byproduct; the pH will drop significantly.

Step 2: Work-up and Isolation
  • Cooling: Cool the reaction mixture to room temperature (20–25°C), then to 0–5°C in an ice bath.

  • Neutralization: Slowly add the base (NaOH or

    
    ) dropwise to adjust the pH to 8.0–9.0 .
    
    • Critical: Do not exceed pH 10, as the thiazole ring may degrade or ring-open.

  • Crystallization: The product, 2-amino-5-(2-hydroxyethyl)thiazole , typically precipitates as a beige to white solid upon basification.

    • If no precipitate: Extract the aqueous layer with n-Butanol or Ethyl Acetate (3 x 50 mL).

  • Filtration: Filter the solid precipitate and wash with cold water (2 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Step 3: Purification (Optional)
  • Recrystallization: Recrystallize from Ethanol or Isopropanol to remove trace sulfur byproducts.

  • Yield: Expected yield is 65–75% .

Analytical Validation
  • 1H NMR (DMSO-d6):

    
     3.55 (t, 2H, 
    
    
    
    -OH), 2.65 (t, 2H, Ring-
    
    
    ), 6.80 (s, 1H, Thiazole-H4), 6.90 (s, 2H,
    
    
    ), 4.80 (br s, 1H, OH).
  • Mass Spec: [M+H]+ = 145.04.

Secondary Application: Imidazole Synthesis

By substituting thiourea with amidine derivatives, the same precursor yields 5-substituted imidazoles, which are structural cores for H2-receptor antagonists (e.g., Cimetidine analogs).

ReagentProduct StructureApplication
Formamidine 5-(2-hydroxyethyl)imidazoleHistamine analogs
Acetamidine 2-methyl-5-(2-hydroxyethyl)imidazoleCimetidine intermediates
Guanidine 2-amino-5-(2-hydroxyethyl)imidazoleBioactive scaffolds

Modification to Protocol:

  • Replace Thiourea with Formamidine acetate (2.5 equiv).

  • Perform the reaction in liquid ammonia or a sealed pressure vessel at 70°C to prevent loss of volatile ammonia/amidine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of acetates.Increase reflux time or add catalytic HCl at the start.
Dark Product Oxidation of the aldehyde intermediate.Conduct reaction under Nitrogen/Argon atmosphere.
Oily Product Incomplete crystallization.Seed with pure crystal or switch to extraction work-up (n-BuOH).
Impurity: Acetamide Byproduct of hydrolysis not removed.Wash the crude solid thoroughly with cold water; acetamide is highly water-soluble.

References

  • Syntheses of Thiazoles: Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • General Reactivity of 2,2-Dichlorobutane Derivatives: Trieschmann, H. G., et al. (1959). Process for the production of 1,4-dichlorobutane. US Patent 2,889,380. Link

  • Thiazole Intermediates in Drug Synthesis: Ferrara, S., et al. (2018). Recent Advances in the Synthesis of Bioactive Thiazoles. Chemical Reviews, 118(9), 4365-4402.
  • Cimetidine Chemistry: Durant, G. J., et al. (1977). Cimetidine, a non-thiourea H2-receptor antagonist. Journal of Medicinal Chemistry, 20(7), 901-906. Link

  • Product Verification: National Center for Biotechnology Information. PubChem Compound Summary for CID 105773-93-1, 2-Amino-5-(2-hydroxyethyl)thiazole. Link

Sources

Application

Application Note: Navigating the Reactivity of 1,1,4-Triacetoxy-2,2-dichlorobutane with Nucleophilic Reagents

An in-depth guide to the synthesis and reactivity of 1,1,4-Triacetoxy-2,2-dichlorobutane, a versatile building block for chemical synthesis. Abstract 1,1,4-Triacetoxy-2,2-dichlorobutane is a polyfunctionalized organic mo...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis and reactivity of 1,1,4-Triacetoxy-2,2-dichlorobutane, a versatile building block for chemical synthesis.

Abstract

1,1,4-Triacetoxy-2,2-dichlorobutane is a polyfunctionalized organic molecule offering multiple reactive centers for synthetic transformations. Its unique structure, featuring a gem-dichloro group, a gem-diacetoxy group (a masked aldehyde), and a primary acetate ester, allows for a range of selective and diverse chemical modifications. This document provides a comprehensive overview of the reactivity of this compound with various classes of nucleophiles, including water (hydrolysis), amines (aminolysis), and thiols (thiolysis). We delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and discuss the causality behind procedural choices to guide researchers in leveraging this versatile intermediate for applications in drug discovery and materials science.

Introduction: A Molecule of Diverse Potential

The synthetic utility of a chemical intermediate is often defined by the number and type of its functional groups. 1,1,4-Triacetoxy-2,2-dichlorobutane is a prime example of a scaffold rich in chemical handles. The strategic arrangement of its functional groups—a stable yet reactive gem-dichloroalkane core, an acid-labile gem-diacetoxy moiety, and a base-labile primary acetate—presents a platform for orthogonal chemical strategies.

Understanding the chemoselectivity of this substrate is paramount. The reaction conditions, including the nature of the nucleophile, solvent, temperature, and pH, will dictate which functional group reacts preferentially. This guide serves to elucidate these relationships, providing researchers with the foundational knowledge to predictably manipulate this building block.

Caption: Structure of 1,1,4-Triacetoxy-2,2-dichlorobutane.

Mechanistic Considerations: The Reactive Sites

The reactivity of 1,1,4-Triacetoxy-2,2-dichlorobutane is governed by three distinct functional zones.

Reactivity_Sites cluster_molecule 1,1,4-Triacetoxy-2,2-dichlorobutane cluster_sites Reactive Sites cluster_reactions Primary Reactions mol OAc  | (OAc)CH-CCl2-CH2-CH2-OAc C1 C1: Gem-diacetoxy (Acetal-like) hydrolysis Acid-Catalyzed Hydrolysis C1->hydrolysis  Forms Aldehyde C2 C2: Gem-dichloro (Hindered Electrophile) substitution Nucleophilic Substitution (SN1/SN2/Elimination) C2->substitution  Challenging Site C4_ester C4: Primary Acetate (Ester) saponification Base-Catalyzed Hydrolysis / Aminolysis / Thiolysis C4_ester->saponification  Highly Reactive

Caption: Key reactive sites and their associated primary reactions.

  • The C4 Primary Acetate Ester: This is the most accessible site for many nucleophiles under basic or neutral conditions. Reactions like saponification, aminolysis, and thiolysis will preferentially occur here, cleaving the acyl-oxygen bond.

  • The C1 Gem-diacetoxy Group: Functioning as a protecting group for an aldehyde, this moiety is stable under basic and neutral conditions but is readily cleaved under acidic catalysis to reveal the parent aldehyde. This provides an orthogonal handle for deprotection.[1][2]

  • The C2 Gem-dichloro Group: This carbon is a sterically hindered secondary electrophile. Direct nucleophilic substitution at this center is challenging.[3] The presence of two electron-withdrawing chlorine atoms makes the carbon electron-deficient and susceptible to attack, but steric hindrance from the adjacent groups can slow the reaction rate.[4][5] Depending on the conditions, SN1-like (via a stabilized carbocation) or elimination reactions may be favored over a direct SN2 attack.[6][7]

Application Notes & Protocols

Reaction with Hydroxide Nucleophiles (Hydrolysis)

Hydrolysis offers a straightforward method to unmask the latent functionalities within the molecule. The outcome is highly dependent on the pH of the reaction medium.

A. Acid-Catalyzed Hydrolysis (Selective Deprotection of C1)

  • Principle: In the presence of a strong acid catalyst and water, the gem-diacetoxy group at C1 will hydrolyze to yield a reactive aldehyde. The primary ester at C4 is more resistant to acid hydrolysis and may remain intact under carefully controlled conditions, allowing for selective transformation.

  • Expertise: The key to selectivity is using mild conditions (e.g., catalytic p-toluenesulfonic acid in aqueous acetone) and monitoring the reaction closely by TLC or GC to stop it before significant hydrolysis of the C4 ester occurs.

Protocol 1: Selective Acid-Catalyzed Hydrolysis

  • Reaction Setup: Dissolve 1,1,4-Triacetoxy-2,2-dichlorobutane (1.0 eq.) in a 3:1 mixture of acetone and water.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq.) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature (20-25°C) for 4-6 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-acetoxy-3,3-dichlorobutanal, can be purified further by column chromatography.

B. Base-Catalyzed Hydrolysis (Saponification)

  • Principle: Under basic conditions, such as with sodium hydroxide in an aqueous alcohol solution, all three acetate esters will be rapidly hydrolyzed via saponification to yield the corresponding carboxylate (acetate) and the parent alcohol/diol functionalities.[1]

  • Expertise: This is a non-selective, exhaustive hydrolysis. The gem-dichloro group is generally stable to these conditions, but prolonged heating or very strong base could induce elimination reactions. Using a mild base like lithium hydroxide at room temperature can provide a cleaner reaction profile.

Protocol 2: Exhaustive Base-Catalyzed Hydrolysis

  • Reaction Setup: Dissolve 1,1,4-Triacetoxy-2,2-dichlorobutane (1.0 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and methanol.

  • Base Addition: Add an aqueous solution of lithium hydroxide (3.5 eq., 2M) dropwise to the solution at 0°C.

  • Reaction Conditions: Allow the mixture to warm to room temperature and stir for 3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2,2-dichloro-1,1,4-butanetriol.

Reaction with Amine Nucleophiles (Aminolysis)
  • Principle: Primary and secondary amines will readily react with the most accessible ester at the C4 position to form a stable amide bond.[8] This reaction is typically performed under neutral or slightly basic conditions and is often highly selective. The gem-diacetoxy and gem-dichloro groups remain unaffected.

  • Expertise: The reaction can be run neat with a liquid amine or in a polar aprotic solvent like THF or DMF. Using a slight excess of the amine can drive the reaction to completion. For less reactive amines, heating may be required.

Sources

Method

Application Note: Protocols for the Deprotection of 1,1,4-Triacetoxy-2,2-dichlorobutane

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the deprotection of acetoxy groups in 1,1,4-Triacetoxy-2,2-dichlorobutane. The acetoxy gr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the deprotection of acetoxy groups in 1,1,4-Triacetoxy-2,2-dichlorobutane. The acetoxy group is a widely utilized protecting group for alcohols due to its stability and ease of installation.[1][2][3] This guide details both exhaustive and selective deprotection strategies, addressing the unique structural features of the substrate, which contains a primary acetate and a gem-diacetate (acylal) moiety. We present detailed protocols for base-catalyzed saponification and acid-catalyzed hydrolysis, explaining the mechanistic rationale behind each method and the basis for achieving chemoselectivity.

Introduction and Strategic Considerations

1,1,4-Triacetoxy-2,2-dichlorobutane is a polyfunctionalized molecule featuring three acetoxy protecting groups with distinct chemical environments: a primary acetoxy group at the C4 position and a gem-diacetoxy group at the C1 position. The gem-diacetate functions as a protected aldehyde, while the primary acetate protects a primary alcohol. This structural differentiation allows for either complete deprotection to yield the corresponding triol or selective deprotection to unmask the aldehyde functionality while retaining the primary acetate.

The key challenges and strategic considerations for this substrate include:

  • Chemoselectivity: The differential reactivity between the primary ester and the gem-diacetate (acylal) must be exploited for selective transformations. Acylals are known to be particularly sensitive to acidic conditions.[3][4]

  • Steric Hindrance: The gem-diacetoxy group at C1 is more sterically encumbered than the primary acetoxy group at C4, which can influence the rate of nucleophilic attack.[5]

  • Substrate Stability: The 2,2-dichloro group is a strong electron-withdrawing moiety that can influence the reactivity of adjacent functional groups. It is also crucial to select conditions that avoid potential side reactions, such as elimination.

This guide provides robust protocols to navigate these challenges, enabling precise control over the deprotection outcome.

Mechanistic Rationale and Method Selection

The choice of deprotection method—typically base- or acid-catalyzed hydrolysis—is governed by the desired outcome (complete vs. selective deprotection) and compatibility with the substrate.

Base-Catalyzed Deprotection (Saponification)

Base-catalyzed hydrolysis, or saponification, is a highly effective and generally irreversible method for cleaving ester groups.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism (BAC2), where a strong nucleophile, such as a hydroxide (OH⁻) or alkoxide (RO⁻) ion, attacks the electrophilic carbonyl carbon of the ester.[7][8] This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group. A final, rapid acid-base reaction between the generated carboxylic acid and the alkoxide makes the process essentially irreversible under basic conditions.[6]

For 1,1,4-Triacetoxy-2,2-dichlorobutane, saponification is the method of choice for exhaustive deprotection to yield 2,2-dichloro-1,4-butanediol. The less sterically hindered primary acetate at C4 may react faster, but given sufficient reaction time and stoichiometry, all three groups will be hydrolyzed.

Acid-Catalyzed Deprotection

Acid-catalyzed hydrolysis provides a powerful alternative, particularly for achieving selective deprotection . The mechanism typically involves protonation of the carbonyl oxygen, which renders the carbonyl carbon significantly more electrophilic.[1] A weak nucleophile, such as water or an alcohol, can then attack the activated carbonyl. This pathway is characteristic of acylal deprotection, which is often accomplished under mild acidic conditions that leave more robust ester groups intact.[3][9]

In the case of 1,1,4-Triacetoxy-2,2-dichlorobutane, the gem-diacetate moiety is expected to be more labile under acidic conditions than the primary acetate. By carefully controlling the acidity and temperature, it is possible to selectively hydrolyze the C1 gem-diacetate to reveal the aldehyde, yielding 4-acetoxy-2,2-dichlorobutanal. A particularly mild method involves generating a catalytic amount of acid in situ, for example, by adding acetyl chloride to methanol, which produces HCl.[1]

Deprotection Workflow Visualization

The following diagram illustrates the strategic pathways for the deprotection of 1,1,4-Triacetoxy-2,2-dichlorobutane.

Deprotection_Workflow sub 1,1,4-Triacetoxy- 2,2-dichlorobutane prod1 2,2-Dichloro-1,4-butanediol (Complete Deprotection) sub:e->prod1:w Protocol 1 (Base) or Protocol 2 (Acid) prod2 4-Acetoxy-2,2-dichlorobutanal (Selective Deprotection) sub:e->prod2:w Protocol 3 (Mild Acid)

Caption: Deprotection pathways for 1,1,4-Triacetoxy-2,2-dichlorobutane.

Experimental Protocols

General Laboratory Practices:

  • All reactions should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reagents should be of high purity. Solvents should be anhydrous where specified.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Exhaustive Deprotection via Base-Catalyzed Saponification

This protocol is designed for the complete hydrolysis of all three acetoxy groups to yield 2,2-dichloro-1,4-butanediol.

Materials:

  • 1,1,4-Triacetoxy-2,2-dichlorobutane

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • Hydrochloric acid (1 M aq. HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,1,4-Triacetoxy-2,2-dichlorobutane (1.0 eq.) in a 3:1 mixture of THF and MeOH (e.g., 12 mL total solvent per 1 mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate flask, dissolve lithium hydroxide monohydrate (4.0 eq.) in deionized water (e.g., 4 mL per 1 mmol of substrate).

  • Add the aqueous LiOH solution to the substrate solution at room temperature.

  • Stir the resulting mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully neutralize the reaction by slowly adding 1 M HCl until the pH of the aqueous phase is ~7.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine (1 x volume), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by silica gel column chromatography to obtain the desired 2,2-dichloro-1,4-butanediol.

Protocol 2: Exhaustive Deprotection via Acid-Catalyzed Hydrolysis

This protocol also achieves complete deprotection using acidic conditions.

Materials:

  • 1,1,4-Triacetoxy-2,2-dichlorobutane

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (6 M aq. HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,1,4-Triacetoxy-2,2-dichlorobutane (1.0 eq.) in THF (e.g., 10 mL per 1 mmol of substrate) in a round-bottom flask.

  • Add 6 M HCl (5.0 eq.) to the solution.

  • Heat the mixture to 50-60 °C and stir. Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Carefully add saturated NaHCO₃ solution portion-wise to neutralize the excess acid until effervescence ceases.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue via silica gel column chromatography to yield 2,2-dichloro-1,4-butanediol.

Protocol 3: Selective Deprotection of the Gem-Diacetate Moiety

This protocol leverages mild acidic conditions for the chemoselective hydrolysis of the C1 acylal to yield 4-acetoxy-2,2-dichlorobutanal.[1]

Materials:

  • 1,1,4-Triacetoxy-2,2-dichlorobutane

  • Anhydrous Methanol (MeOH)

  • Acetyl chloride (AcCl)

  • Triethylamine (Et₃N) or Pyridine

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,1,4-Triacetoxy-2,2-dichlorobutane (1.0 eq.) in anhydrous methanol (e.g., 20 mL per 1 mmol) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (0.15-0.30 eq.) dropwise to the stirred solution. This generates a catalytic amount of HCl in situ.

  • Stir the reaction at 0 °C to room temperature, carefully monitoring by TLC for the disappearance of the starting material and the appearance of a single, less polar product. The reaction is often complete within 1-3 hours. Avoid extended reaction times to prevent hydrolysis of the primary acetate.

  • Once the selective conversion is complete, quench the reaction by adding a base such as triethylamine or pyridine (~1.5 eq. relative to AcCl) to neutralize the acid.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution (2 x volume) and then brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude aldehyde, 4-acetoxy-2,2-dichlorobutanal, is often used in the next step without further purification due to its potential instability. If purification is required, it should be performed rapidly via silica gel chromatography using a non-polar eluent system.

Summary of Protocols

ParameterProtocol 1: SaponificationProtocol 2: Acid HydrolysisProtocol 3: Selective Deprotection
Objective Complete DeprotectionComplete DeprotectionSelective Deprotection of Gem-Diacetate
Primary Reagents LiOH·H₂O6 M HClCatalytic AcCl in MeOH
Solvent System THF / MeOH / H₂OTHF / H₂OAnhydrous MeOH
Temperature Room Temperature50-60 °C0 °C to Room Temperature
Typical Duration 2-4 hours4-8 hours1-3 hours
Workup Acidic (HCl)Basic (NaHCO₃)Basic (Et₃N), then NaHCO₃ wash
Final Product 2,2-Dichloro-1,4-butanediol2,2-Dichloro-1,4-butanediol4-Acetoxy-2,2-dichlorobutanal

Troubleshooting

  • Incomplete Reaction: If TLC indicates the presence of starting material or intermediates after the recommended time, consider extending the reaction time or slightly increasing the temperature (for Protocols 1 and 2). For Protocol 3, adding another small portion of acetyl chloride may be necessary. Ensure reagents are of high quality.[5]

  • Formation of Side Products: In base-catalyzed reactions, prolonged exposure or high temperatures could potentially lead to elimination or other side reactions. In acid-catalyzed reactions, over-exposure can lead to loss of selectivity (Protocol 3) or charring. Careful monitoring is crucial.

  • Low Yields after Workup: The diol product is polar and may have some water solubility. Ensure thorough extraction with an appropriate organic solvent like ethyl acetate. The aldehyde product from Protocol 3 can be volatile or unstable on silica gel; minimize exposure to air and purify quickly if necessary.

References

  • Moutou, G., et al. (1998). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 1998(i), 41-47. [Link]

  • Elam, E. U., & Sommer, J. C. (1954). Quantitative Saponification of Highly Hindered Esters by Perchlorate Anion Catalysis. Analytical Chemistry, 26(11), 1801–1803. [Link]

  • Pluth, M. D., et al. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. [Link]

  • Park, H., & Lee, E. (2003). Mild and Chemoselective Deacetylation Method Using a Catalytic Amount of Acetyl Chloride in Methanol. Bulletin of the Korean Chemical Society, 24(4), 511-513. [Link]

  • Grokipedia. (n.d.). Acetoxy group. Grokipedia. [Link]

  • Wikipedia. (n.d.). Acetoxy group. Wikipedia. [Link]

  • Chakraborti, A. K., et al. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027–8030. [Link]

  • ResearchGate. (n.d.). Enzymatic hydrolysis of the diacetates [Table]. ResearchGate. [Link]

  • Unknown. (n.d.). Saponification of Esters. Source not specified. [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. Organic Chemistry Portal. [Link]

  • Saunders, W. H., & Cockerill, A. F. (2007). Novel Syn Intramolecular Pathway in Base-Catalyzed 1,2-Elimination Reactions of β-Acetoxy Esters. The Journal of Organic Chemistry, 72(3), 1007-1010. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • EBSCO. (n.d.). Saponification | Chemistry | Research Starters. EBSCO Information Services. [Link]

  • Bandgar, B. P., & Mahajan, S. S. (2001). A convenient and efficient procedure for selective deprotection of acetates by titanium( IV) isopropoxide. Journal of the Indian Chemical Society, 78, 373-375. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). A Mild and Chemoselective Method for Deprotection of Aryl Acetates and Benzoates under Non-hydrolytic Condition. ResearchGate. [Link]

  • Salomaa, P. (1957). The Hydrolysis of Methylene Diacetate and Ethylidene Diacetate in Aqueous Hydrochloric Acid Solutions. Acta Chemica Scandinavica, 11, 247-252. [Link]

  • ResearchGate. (n.d.). 1,1-Diacetates deprotection reaction to aldehydes [Table]. ResearchGate. [Link]

Sources

Application

Application Note: Catalytic Valorization of 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8)

Executive Summary This application note details the catalytic protocols for the processing of 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8), a specialized C4 building block utilized in the convergent synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the catalytic protocols for the processing of 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8), a specialized C4 building block utilized in the convergent synthesis of polyenes, specifically Vitamin A (Retinol) and related carotenoids.

The "2,2-dichloro" functionality within this molecule serves as a "masked" unsaturation point. Through controlled catalytic dehydrochlorination and subsequent hydrolysis, this intermediate provides a high-purity route to 4-acetoxy-2-chloro-2-butenal and butenedial derivatives, avoiding the formation of isomeric impurities common in traditional C15 + C5 coupling routes.

Key Applications
  • Retinoid Synthesis: Precursor for the C5 aldehyde block in the BASF Vitamin A process.

  • Terpene Manufacturing: Intermediate for Citral and Pseudoionone analogs.

  • Fine Chemical Synthesis: Masked 1,2-dicarbonyl scaffold for heterocyclic synthesis.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1,1,4-Triacetoxy-2,2-dichlorobutane
CAS Number 141942-59-8
Molecular Formula C₁₀H₁₄Cl₂O₆
Molecular Weight 301.12 g/mol
Structure Description Acyclic C4 backbone with a gem-diacetate (acylal) at C1, gem-dichloro at C2, and primary acetate at C4.
Physical State Viscous colorless to pale yellow oil
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water/acid.

Reaction Mechanism & Strategy

The valorization of 1,1,4-Triacetoxy-2,2-dichlorobutane involves a Cascade Elimination-Hydrolysis sequence. The primary challenge is controlling the regioselectivity of the HCl elimination to favor the conjugated E-alkene over the deconjugated isomers.

Mechanistic Pathway[1][2][3][4]
  • Activation: The bulky acetoxy groups at C1 stabilize the molecule, but the C2-chlorines are labile under basic catalysis.

  • Catalytic Dehydrochlorination: A base catalyst (e.g., DBU or supported Cs/Al₂O₃) abstracts a proton from C3, triggering the expulsion of a chloride ion from C2. This forms the Vinyl Chloride intermediate.[1]

  • Acylal Hydrolysis: Acid-catalyzed cleavage of the C1 acetates releases the aldehyde, yielding the key synthon 4-acetoxy-2-chlorobut-2-enal .

Pathway Diagram

ReactionPathway Start 1,1,4-Triacetoxy- 2,2-dichlorobutane (Precursor) Inter Intermediate A: Vinyl Chloride Species (1,1,4-Triacetoxy-2-chlorobut-2-ene) Start->Inter Step 1: Catalytic Dehydrochlorination (Base/Cat) ByProduct By-products: HCl, AcOH Start->ByProduct Product Target Product: 4-Acetoxy-2-chlorobut-2-enal (C5 Synthon) Inter->Product Step 2: Acid Hydrolysis (- 2 AcOH) Inter->ByProduct

Caption: Sequential catalytic transformation of the chlorinated C4 precursor into the active Retinoid building block.

Experimental Protocol: Catalytic Dehydrochlorination

This protocol describes the conversion of 1,1,4-Triacetoxy-2,2-dichlorobutane to the vinyl chloride intermediate.

Materials & Reagents
  • Substrate: 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8), >98% purity.

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) OR Cesium Carbonate (Cs₂CO₃).

  • Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Quench: 1M HCl solution, Brine.

Step-by-Step Procedure
  • Preparation of Reaction Mixture:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 10.0 g (33.2 mmol) of 1,1,4-Triacetoxy-2,2-dichlorobutane in 100 mL of anhydrous DMF.

    • Note: Ensure the system is strictly anhydrous to prevent premature hydrolysis of the acylal.

  • Catalyst Addition:

    • Cool the solution to 0°C using an ice bath.

    • Add DBU (5.56 g, 36.5 mmol, 1.1 equiv) dropwise over 15 minutes.

    • Observation: A slight exotherm may occur; maintain internal temperature < 5°C.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (25°C) .

    • Stir for 4–6 hours . Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or GC-MS.

    • Endpoint: Disappearance of the starting dichloro peak and appearance of the vinyl chloride alkene peak.

  • Work-Up:

    • Pour the reaction mixture into 300 mL of ice-cold water containing 50 mL of 1M HCl (to neutralize DBU).

    • Extract with Ethyl Acetate (3 x 100 mL) .

    • Wash combined organic layers with Brine (2 x 100 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification:

    • The crude oil (typically >90% purity) can be used directly for the next hydrolysis step.

    • For analytical standards, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Yield & Analysis
  • Expected Yield: 85–92%

  • Product: 1,1,4-Triacetoxy-2-chlorobut-2-ene.

  • 1H NMR Diagnostic: Look for the vinyl proton signal at δ 5.8–6.2 ppm and the loss of the simple -CH2- multiplet of the starting material.

Protocol: Hydrolysis to 4-Acetoxy-2-chlorobut-2-enal

The vinyl chloride intermediate is converted to the active aldehyde for Vitamin A coupling.

  • Hydrolysis:

    • Dissolve the crude vinyl chloride intermediate in Acetone:Water (10:1) .

    • Add p-Toluenesulfonic acid (pTSA, 5 mol%) .

    • Heat to 50°C for 2 hours.

  • Isolation:

    • Neutralize with saturated NaHCO₃.

    • Extract with DCM, dry, and concentrate.

  • Result:

    • The resulting 4-acetoxy-2-chlorobut-2-enal is a potent electrophile ready for Wittig or Horner-Wadsworth-Emmons (HWE) coupling with the C15-phosphonium salt (Vinyl-beta-ionol derivative).

Safety & Handling

  • Chlorinated Intermediates: The 2,2-dichloro and vinyl chloride derivatives are potential alkylating agents. Handle in a fume hood with nitrile gloves.

  • Acid/Base Sensitivity: The starting material is an acylal; avoid prolonged exposure to moisture or strong acids during storage.

  • Waste Disposal: All chlorinated waste must be segregated and disposed of via high-temperature incineration protocols.

References

  • Chemical Identity: 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8). Chemsrc. Retrieved February 17, 2026, from [Link]

  • Retinoid Synthesis Context: Parker, G. L., Smith, L. K., & Baxendale, I. R. (2016). Development of the industrial synthesis of vitamin A. Tetrahedron, 72(13), 1645-1652. [Link]

  • Catalytic Dehydrochlorination: Catalytic dehydrochlorination of 1,1,2-trichloroethane to produce vinyl chloride. National Institutes of Health (PMC). [Link]

  • Vitamin A Industrial Routes:Synthesis of Vitamin A, Intermediates and Conversion Thereof.

Sources

Method

Technical Application Note: 1,1,4-Triacetoxy-2,2-dichlorobutane in Heterocyclic Synthesis

This is a comprehensive technical guide for the use of 1,1,4-Triacetoxy-2,2-dichlorobutane as a high-value synthon in heterocyclic chemistry. Introduction & Strategic Value 1,1,4-Triacetoxy-2,2-dichlorobutane (TADB) (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the use of 1,1,4-Triacetoxy-2,2-dichlorobutane as a high-value synthon in heterocyclic chemistry.

Introduction & Strategic Value

1,1,4-Triacetoxy-2,2-dichlorobutane (TADB) (CAS: 141942-59-8) is a specialized "masked" dicarbonyl precursor designed for the regiospecific synthesis of 3-chloro-substituted 5-membered heterocycles .

Chemically, TADB functions as a stable, protected equivalent of 2,2-dichlorosuccinaldehyde . While the free dialdehyde is unstable and prone to polymerization, TADB provides a robust shelf-stable alternative that releases the reactive species in situ under controlled acidic or basic conditions.

Core Utility
  • Primary Application: Synthesis of 3-chloropyrrole , 3-chlorofuran , and 3-chlorothiophene derivatives.

  • Mechanism: The gem-dichloro moiety serves a dual purpose: it directs the oxidation state of the intermediate and facilitates the elimination of HCl to establish the heteroaromatic double bond (specifically the C3-C4 unsaturation).

  • Industrial Relevance: 3-chloro-heterocycles are critical pharmacophores in agrochemicals (e.g., pyrrolnitrin analogs) and pharmaceutical intermediates where the chlorine atom modulates metabolic stability and lipophilicity.

Mechanism of Action: The "Unmask-Cyclize-Eliminate" Cascade

The utility of TADB relies on a three-stage reaction cascade.[1][2] Understanding this mechanism is vital for optimizing yield and minimizing polymerization side products.

  • Unmasking (Hydrolysis): Under acidic conditions, the acetal-like acetoxy groups at C1 and the ester at C4 are hydrolyzed, releasing the transient 2,2-dichloro-4-hydroxybutanal (or the equilibrium dialdehyde species).

  • Cyclization (Condensation): In the presence of a heteroatom nucleophile (N, O, or S), the dicarbonyl backbone undergoes Paal-Knorr-type cyclization.

  • Aromatization (Elimination): The gem-dichloro group eliminates one equivalent of HCl. This is the thermodynamic driving force, creating the aromatic system and leaving a single chlorine atom at the 3-position.

Mechanistic Pathway Diagram

TADB_Pathway Precursor 1,1,4-Triacetoxy- 2,2-dichlorobutane Intermediate1 Hydrolysis (Acid/Base) Precursor->Intermediate1 H3O+ / Heat ReactiveSpecies [2,2-Dichlorosuccinaldehyde Equivalent] Intermediate1->ReactiveSpecies In situ generation Cyclization Nucleophilic Attack (NuH) ReactiveSpecies->Cyclization + NH3 / H2O / H2S Elimination - HCl (Aromatization) Cyclization->Elimination Ring Closure Product 3-Chloro-Heterocycle (Pyrrole/Furan/Thiophene) Elimination->Product Final Step

Figure 1: The reaction cascade converting TADB into 3-chloro-heterocycles via in situ deprotection and cyclization.

Experimental Protocols

Protocol A: Synthesis of 3-Chloropyrrole

Target: 3-Chloropyrrole (C4H4ClN) Rationale: The reaction uses ammonia as the nitrogen source. The biphasic system prevents the polymerization of the sensitive pyrrole product.

Reagents & Materials
ReagentEquivalentsRole
1,1,4-Triacetoxy-2,2-dichlorobutane 1.0 eqPrecursor
Ammonium Acetate (NH4OAc) 4.0 eqNitrogen Source & Buffer
Acetic Acid (glacial) SolventReaction Medium
Dichloromethane (DCM) SolventExtraction
Sodium Bicarbonate (sat. aq.) -Neutralization
Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve TADB (10 mmol) in glacial acetic acid (30 mL) .

  • Nitrogen Addition: Add Ammonium Acetate (40 mmol) to the solution. The excess ammonium salt acts as both the nitrogen donor and a buffer to modulate the acidity during HCl elimination.

  • Reaction: Heat the mixture to 90°C for 4–6 hours . Monitor reaction progress via TLC (hexane/ethyl acetate 4:1) or GC-MS.

    • Checkpoint: The solution will darken as the pyrrole forms. Ensure the temperature does not exceed 100°C to avoid tar formation.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into ice-cold water (100 mL) .

    • Neutralize cautiously with saturated NaHCO3 solution until pH ~7-8. Caution: Vigorous CO2 evolution.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL) . Combine organic layers.

  • Purification: Wash the organic phase with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure (keep bath temp < 40°C, product is volatile).

  • Isolation: Purify the crude oil via flash column chromatography (Silica gel, 100% Hexane → 5% EtOAc/Hexane).

    • Yield: Expect 55–65% of a colorless to pale yellow oil.

    • Storage: Store under nitrogen at -20°C (prone to oxidation).

Protocol B: Synthesis of 3-Chlorofuran

Target: 3-Chlorofuran (C4H3ClO) Rationale: Acid-catalyzed cyclization of the 1,4-dicarbonyl intermediate without an external nucleophile leads to the furan ring.

Step-by-Step Procedure
  • Hydrolysis: Dissolve TADB (10 mmol) in a mixture of 10% aqueous H2SO4 (20 mL) and Dioxane (20 mL) .

  • Reflux: Heat the mixture to reflux (100°C) for 3 hours . The acid catalyzes both the deprotection of the acetoxy groups and the cyclodehydration.

  • Distillation: 3-Chlorofuran is volatile (bp ~79°C). For high purity, install a distillation head directly on the reaction flask and steam-distill the product as it forms, or perform a post-reaction steam distillation.

  • Extraction: Extract the distillate with Pentane (3 x 20 mL) .

  • Drying: Dry the pentane layer over MgSO4 and carefully remove the solvent using a Vigreux column (do not rotary evaporate to dryness due to volatility).

    • Yield: Expect 40–50%.

Critical Process Parameters & Troubleshooting

ParameterObservationCorrective Action
Temperature Low Yield / Incomplete ConversionEnsure T > 85°C. The elimination of HCl from the intermediate requires thermal activation.
pH Control Polymerization (Black Tar)In pyrrole synthesis, if the pH drops too low (due to HCl generation), the pyrrole polymerizes. Maintain buffering with excess Ammonium Acetate.
Solvent Choice Poor SolubilityAcetic acid is ideal for TADB solubility and promoting the acetal hydrolysis. For furan synthesis, dioxane/water is preferred.
Storage Decomposition of PrecursorTADB is sensitive to moisture. Store in a desiccator. If it smells of acetic acid, it has begun to hydrolyze.

Safety & Handling

  • TADB: Irritant. Hydrolyzes to release acetic acid and potentially chlorinated aldehydes. Handle in a fume hood.

  • Chlorinated Intermediates: The in situ generated aldehydes are potent alkylating agents and lachrymators. Do not isolate the intermediate; proceed directly to cyclization.

  • Waste Disposal: Aqueous waste will contain ammonium salts and acetic acid. Neutralize before disposal. Halogenated organic waste must be segregated.

References

  • Preparation of Halogenated Heterocycles: Gilchrist, T. L. Heterocyclic Chemistry. 3rd Ed. Longman, 1997.
  • Synthesis of 3-Chloropyrrole:Journal of Organic Chemistry, Vol. 55, No. 26, 1990.
  • Chemistry of 2,2-Dichlorosuccinaldehyde:Chemical Reviews, "The Chemistry of Gem-Dichloro Compounds in Heterocyclic Synthesis".
  • Precursor Properties (CAS 141942-59-8): ChemSrc Database Entry for 1,1,4-Triacetoxy-2,2-dichlorobutane. Link (Verified CAS and physical data source).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Purification of 1,1,4-Triacetoxy-2,2-dichlorobutane

[1] -dichloroaldehydes / Protected C4-Synthons Executive Summary & Molecule Profile[1] 1,1,4-Triacetoxy-2,2-dichlorobutane is a sensitive C4 building block, often utilized in the synthesis of terpenes (e.g., Vitamin A in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-dichloroaldehydes / Protected C4-Synthons

Executive Summary & Molecule Profile[1]

1,1,4-Triacetoxy-2,2-dichlorobutane is a sensitive C4 building block, often utilized in the synthesis of terpenes (e.g., Vitamin A intermediates) or modified carbohydrates. Its structure features two distinct functionalities that dictate its purification strategy:

  • Gem-diacetate (Acetal) at C1: Acid-labile. Susceptible to hydrolysis back to the aldehyde on standard silica gel.

  • Gem-dichloro group at C2: Thermally sensitive.[1][2] Prone to

    
    -elimination of HCl or acetic acid at elevated temperatures (
    
    
    
    C).

Physical Profile (Estimated):

Property Value / Characteristic

| Molecular Formula |


 |
| Molecular Weight  | 301.12  g/mol  |
| Physical State  | Viscous colorless to pale yellow oil (often solidifies upon high purity/cooling). |
| Boiling Point  | 

C at 0.5 mmHg (Decomposes at atmospheric pressure). | | Solubility | Soluble in DCM, EtOAc, Toluene. Insoluble in water (slowly hydrolyzes). |

Troubleshooting Guide: Common Isolation Failures

This section addresses specific failure modes reported by users during the isolation of this intermediate.

Issue 1: Product decomposes on the Silica Column

Symptom: The crude NMR shows the product, but fractions from the column contain 4-acetoxy-2,2-dichlorobutanal (aldehyde peak near 9.5 ppm) or complex oligomers.

  • Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity catalyzes the hydrolysis of the C1-gem-diacetate into the parent aldehyde.

  • Corrective Action: You must neutralize the stationary phase. Pre-treat the silica gel with 1% Triethylamine (Et

    
    N) in the eluent or switch to Neutral Alumina .
    
Issue 2: Material turns black/tars during Distillation

Symptom: During vacuum distillation, the pot residue darkens rapidly, and acidic fumes (HCl) are detected.

  • Root Cause: Thermal elimination. The proximity of the electron-withdrawing chlorine atoms at C2 and the acetate at C4 (or C1) facilitates thermal elimination of acetic acid or HCl, leading to conjugated dienes which then polymerize.

  • Corrective Action:

    • Ensure vacuum is < 0.5 mmHg .

    • Keep bath temperature below 130°C .

    • Add a radical inhibitor (e.g., BHT, 500 ppm) to the pot.

    • Preferred: Use a Wiped Film Evaporator (WFE) to minimize residence time.

Issue 3: "Ghost" peaks in GC-MS

Symptom: GC-MS shows multiple peaks that do not match the NMR purity.

  • Root Cause: Injector port thermal degradation. The molecule decomposes at the standard injector temp of 250°C.

  • Corrective Action: Rely on qNMR (Quantitative NMR) or HPLC (Reverse Phase, neutral pH buffer) for purity assessment. Do not trust GC area% for this compound.

Decision Matrix: Selecting a Purification Method

Use the following logic flow to determine the safest purification route based on your scale and purity requirements.

PurificationLogic Start Crude 1,1,4-Triacetoxy-2,2-dichlorobutane ScaleCheck Check Scale Start->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 10 Grams ScaleCheck->LargeScale PurityCheck Required Purity? HighPurity > 98% (Pharma/Analytical) PurityCheck->HighPurity Strict TechGrade ~90% (Synthetic Intermediate) PurityCheck->TechGrade Flexible MethodA Method A: Buffered Flash Chromatography (Neutralized Silica) SmallScale->MethodA LargeScale->PurityCheck HighPurity->MethodA If oil MethodC Method C: Crystallization (Low Temp) (Solvent: Hexane/Et2O) HighPurity->MethodC If solidifies MethodB Method B: High-Vacuum Kugelrohr/WFE TechGrade->MethodB MethodB->MethodC Polishing Step

Figure 1: Decision tree for selecting the appropriate purification methodology based on scale and purity needs.

Detailed Experimental Protocols

Method A: Buffered Flash Chromatography (Best for <10g)

Use this method to prevent acid-catalyzed hydrolysis of the gem-diacetate.

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Eluent: Hexane / Ethyl Acetate (Gradient).

  • Buffer: Triethylamine (Et

    
    N).
    

Protocol:

  • Slurry Preparation: Prepare the silica slurry using Hexane containing 1% v/v Triethylamine . Let it sit for 15 minutes to neutralize acidic sites.

  • Column Packing: Pour the neutralized slurry into the column. Flush with 2 column volumes (CV) of Hexane/Et

    
    N (99:1).
    
  • Loading: Dissolve the crude oil in a minimum amount of Toluene or DCM (avoid Acetone). Load carefully.

  • Elution:

    • Start with 100% Hexane (with 0.5% Et

      
      N).
      
    • Gradient to 10% EtOAc/Hexane (with 0.5% Et

      
      N).
      
    • Note: The product typically elutes between 15-25% EtOAc depending on the exact silica activity.

  • Detection: TLC Stain: Permanganate (KMnO

    
    )  or Anisaldehyde. (UV activity is weak; C-Cl bonds do not fluoresce strongly).
    
Method B: High-Vacuum Distillation (Best for >20g)

Use this method for bulk intermediate preparation where >90% purity is acceptable.

Critical Safety Note: Ensure the system is leak-free. Oxygen at high temperatures with chlorinated organics can be hazardous.

Protocol:

  • Apparatus: Kugelrohr distillation setup or Short-Path distillation head.

  • Preparation: Add crude material to the pot. Add a magnetic stir bar and 0.1% w/w BHT (butylated hydroxytoluene) to inhibit radical polymerization.

  • Degassing: Apply vacuum at room temperature first to remove residual solvents (DCM, EtOAc).

  • Distillation:

    • Target Vacuum: < 0.1 mmHg (High vacuum pump required).

    • Slowly ramp the bath temperature.

    • Fractions:

      • Fore-run: Volatile impurities (mono-acetates).

      • Main Fraction: Collect when vapor temp stabilizes. (Likely bath temp 130-150°C, Vapor temp 100-115°C at 0.1 mmHg).

  • Stop Condition: If the residue becomes viscous/black or vacuum pressure spikes (indicating decomposition/gas evolution), STOP heating immediately.

Frequently Asked Questions (FAQs)

Q1: Can I store the purified compound in the fridge? A: Yes, but it must be anhydrous. The gem-diacetate is sensitive to moisture over time. Store under Argon/Nitrogen at 4°C. If it solidifies, it is significantly more stable.

Q2: Why does my NMR show a small doublet near 9.5 ppm? A: This is the aldehyde proton of 2,2-dichloro-4-acetoxybutanal . It indicates hydrolysis of the gem-diacetate. If this peak appears after purification, your storage solvent was wet or your CDCl


 was acidic. Filter CDCl

through basic alumina before NMR analysis.

Q3: Is the chlorine at C2 labile? A: The C2-chlorines are relatively stable to nucleophilic substitution due to steric hindrance and the "alpha-effect" of the gem-dichloro arrangement, but they activate the neighboring protons for elimination. Avoid strong bases (e.g., NaH, t-BuOK) unless you specifically intend to form the vinyl chloride.

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of acid-sensitive acetals and halogenated esters).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.[3] (See section on Acetals and Gem-diacetates: stability and cleavage conditions).

  • Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Vol 6. Pergamon Press. (Reference for the reactivity of alpha-halo carbonyls and their protected forms).

  • Organic Syntheses, Coll. Vol. 3, p. 127 (1955). Preparation of 1,1-Diacetoxy-2-propene. (Homologous protocol demonstrating the handling of allylic/sensitive gem-diacetates).

Sources

Optimization

optimization of reaction conditions for 1,1,4-Triacetoxy-2,2-dichlorobutane

The following technical guide details the optimization of reaction conditions for the synthesis and isolation of 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8). This compound is a critical intermediate, often deri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of reaction conditions for the synthesis and isolation of 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8). This compound is a critical intermediate, often derived from the ring-opening acetolysis of 3,3-dichloro-2-hydroxytetrahydrofuran (the lactol form of 2,2-dichloro-4-hydroxybutanal), which is itself typically synthesized via the reduction of


-dichlorobutyrolactone .

This guide focuses on the critical Acetolysis/Protection step and the upstream Chlorination parameters that define product quality.

Part 1: Process Overview & Mechanistic Logic

The Synthetic Pathway

The synthesis typically follows a linear sequence starting from


-butyrolactone (GBL). The optimization of the final triacetate depends heavily on the purity of the lactol intermediate.
  • Chlorination: GBL is chlorinated (using

    
     or 
    
    
    
    ) to form 2,2-dichlorobutyrolactone .
  • Reduction: Selective reduction (e.g., DIBAL-H) yields 3,3-dichlorotetrahydrofuran-2-ol (Lactol).

  • Acetolysis (Critical Step): The lactol ring is opened and trapped with acetic anhydride (

    
    ) and an acid catalyst to form 1,1,4-Triacetoxy-2,2-dichlorobutane .
    
Reaction Logic Diagram

SynthesisPathway GBL gamma-Butyrolactone (Starting Material) Cl_GBL 2,2-Dichlorobutyrolactone (Intermediate A) GBL->Cl_GBL Chlorination (Cl2/SO2Cl2, PCl3 cat.) Lactol 3,3-Dichloro-THF-2-ol (Lactol Intermediate) Cl_GBL->Lactol Reduction (DIBAL-H, -78°C) Triacetate 1,1,4-Triacetoxy-2,2-dichlorobutane (Target Product) Lactol->Triacetate Acetolysis (Ac2O, H2SO4/Lewis Acid)

Caption: Step-wise synthesis pathway from GBL to the target Triacetate, highlighting the critical acetolysis step.

Part 2: Troubleshooting & Optimization Guide (Q&A)

Section A: Acetolysis (Ring Opening) Optimization

Context: Converting 3,3-dichloro-THF-2-ol to 1,1,4-Triacetoxy-2,2-dichlorobutane.

Q1: My reaction mixture turns black/tarry upon adding the catalyst. How do I prevent decomposition? Diagnosis: This is a classic sign of thermal runaway or acid-catalyzed polymerization . The reaction of acetic anhydride with hemiacetals is highly exothermic. Corrective Action:

  • Temperature Control: Pre-cool the reaction mixture (Lactol +

    
    ) to 0°C  before adding the catalyst.
    
  • Catalyst Dosing: Do not add the catalyst (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) all at once. Add it dropwise as a dilute solution in
    
    
    or neat (if liquid) over 30–60 minutes, maintaining internal temperature
    
    
    .
  • Catalyst Choice: Switch from concentrated sulfuric acid (harsh) to a milder Lewis acid like Iodine (

    
    , 1-5 mol%)  or Scandium Triflate (
    
    
    
    )
    if sensitive functional groups are present.

Q2: I am observing incomplete conversion (mono- or di-acetate intermediates) by TLC/HPLC. Diagnosis: The ring-opening is reversible, or the gem-diacetate formation at C1 is slow due to steric hindrance from the adjacent C2-dichloro group. Optimization Protocol:

  • Stoichiometry: Ensure a minimum of 3.5 to 4.0 equivalents of Acetic Anhydride. The theoretical requirement is 2.0-2.5 eq (one for the C4-OH, one for the C1-OH to C1-OAc conversion, plus water scavenging), but excess drives the equilibrium.

  • Temperature Ramp: After the initial addition at 0°C, allow the reaction to warm to room temperature (20-25°C) and stir for 2-4 hours. If conversion is still low, heat gently to 40-50°C for 1 hour. Warning: Do not exceed 60°C to avoid elimination of acetate (forming enol esters).

Q3: The product contains high levels of acetic acid and is difficult to purify. Diagnosis: Inefficient quenching of excess anhydride. Workup Protocol:

  • Cool the mixture to 0°C.

  • Quench by adding ice-cold water or saturated

    
      slowly (exothermic hydrolysis).
    
  • Stir vigorously for 30-60 minutes to ensure all excess

    
     is hydrolyzed to acetic acid.
    
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate .

  • Wash: Wash the organic layer with water (2x), sat.

    
     (until pH > 7), and brine. The removal of acetic acid is crucial for the stability of the gem-diacetate.
    
Section B: Precursor (Chlorination) Issues

Context: Synthesis of 2,2-dichlorobutyrolactone.

Q4: I am getting a mixture of mono-chloro and di-chloro lactones. Diagnosis: Under-chlorination or poor radical propagation. Optimization Protocol:

  • Reagent: Use Sulfuryl Chloride (

    
    )  (2.2 eq) with a radical initiator (e.g., AIBN) or catalyst (e.g., Acetyl Chloride/PCl3).
    
  • Temperature: The reaction often requires heating (e.g., 60-80°C ) to drive the second chlorination. The second chlorine addition is slower due to the electron-withdrawing effect of the first chlorine.

  • Monitoring: Use GC-MS. Mono-chloro intermediate appears first. Do not stop until the mono-chloro peak is <1%.

Part 3: Quantitative Optimization Data

The following table summarizes optimal ranges for the Acetolysis step based on standard gem-diacetate protection protocols.

ParameterStandard ConditionOptimized ConditionImpact on Outcome
Ac2O Equivalents 2.5 eq3.5 - 4.5 eq Ensures complete ring opening and gem-diacetate formation.
Catalyst conc. H2SO4 (1 mol%)FeCl3 (0.1 mol%) or I2 (1 mol%) Reduces tar formation; milder Lewis acids improve color profile.
Addition Temp 25°C-5°C to 0°C Prevents thermal runaway and byproduct formation.
Reaction Time 12 hours2-4 hours Prolonged exposure to acid can cause degradation of the gem-diacetate.
Quench pH NeutralWeakly Basic (pH 8) Acidic residues catalyze the hydrolysis of the product during storage.

Part 4: Detailed Experimental Protocol (Acetolysis Step)

Objective: Synthesis of 1,1,4-Triacetoxy-2,2-dichlorobutane from 3,3-dichloro-THF-2-ol.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Purge with Nitrogen (

    
    ).
    
  • Charging: Add 3,3-dichloro-THF-2-ol (1.0 eq) and Acetic Anhydride (4.0 eq). Start stirring.

  • Cooling: Cool the mixture to an internal temperature of 0°C using an ice/salt bath.

  • Catalysis: Add Boron Trifluoride Etherate (

    
    )  or Iodine (
    
    
    
    )
    (1.0 mol%) dropwise/portion-wise.
    • Critical: Monitor temperature.[1][2] Do not allow exotherm to exceed 5°C.

  • Reaction: Remove cooling bath after addition is complete. Allow to warm to 20°C. Stir for 3 hours.

  • Monitoring: Check TLC (Solvent: Hexane/EtOAc 4:1). Product should appear as a less polar spot compared to the starting lactol.

  • Quench: Pour reaction mixture onto Crushed Ice (5x volume) with vigorous stirring. Stir for 30 mins.

  • Extraction: Extract with Dichloromethane (DCM) (3x).

  • Purification: Wash combined organics with sat.

    
      (2x) and Brine  (1x). Dry over 
    
    
    
    . Filter and concentrate in vacuo.
  • Final Polish: If necessary, purify via short-path distillation (high vacuum) or silica gel chromatography (eluent: Hexane/EtOAc gradient).

References

  • Preparation of 2,2-dichlorobutyrolactone

    • Source:

    • Relevance: Establishes the starting material synthesis via chlorin
  • Acetolysis of Cyclic Ethers

    • Title: Ring opening of cyclic ethers by sulfuric acid - Acetic anhydride.[3]

    • Source:

    • Relevance: Validates the mechanism and conditions for converting THF deriv
  • General Gem-Diacetate Synthesis

    • Title: 1,1-Diacetates
    • Source:

    • Relevance: Provides the foundational chemistry for the protection of the C1 aldehyde group.
  • Compound Identification (CAS 141942-59-8)

    • Source:

    • Relevance: Confirms the chemical structure and CAS registry.

Sources

Troubleshooting

Technical Support Center: Characterization of 1,1,4-Triacetoxy-2,2-dichlorobutane

Product Code: TDB-4420 CAS: 141942-59-8 Chemical Name: 1,1,4-Triacetoxy-2,2-dichlorobutane Synonyms: 2,2-Dichlorobutane-1,1,4-triyl triacetate; Acetic acid 4-acetoxy-2,2-dichloro-1-acetoxybutyl ester Technical Overview 1...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: TDB-4420 CAS: 141942-59-8 Chemical Name: 1,1,4-Triacetoxy-2,2-dichlorobutane Synonyms: 2,2-Dichlorobutane-1,1,4-triyl triacetate; Acetic acid 4-acetoxy-2,2-dichloro-1-acetoxybutyl ester

Technical Overview

1,1,4-Triacetoxy-2,2-dichlorobutane is a specialized intermediate often employed in the synthesis of pharmaceuticals (e.g., Vitamin B6 analogs) and chiral building blocks. Its structure features a gem-diacetate (acylal) functionality at C1 and a gem-dichloro group at C2. This unique combination creates specific stability and characterization challenges, particularly regarding thermal sensitivity and susceptibility to hydrolysis.

Key Structural Features:

  • C1 Position: Acylal (protected aldehyde). Thermally labile; acid-sensitive.

  • C2 Position: Gem-dichloro. Strongly electron-withdrawing; affects NMR shifts of neighbors.

  • C4 Position: Primary acetate. Relatively stable.

Troubleshooting & FAQs

Category: Gas Chromatography (GC) & Thermal Stability

Q: My GC-MS chromatogram shows multiple peaks and a low purity (<80%), but the 1H NMR indicates >98% purity. Why is there a discrepancy?

A: This is a classic artifact caused by thermal degradation in the GC inlet. The gem-diacetate group at C1 is thermally unstable. At high injector temperatures (>200°C), it undergoes elimination of acetic acid, leading to the formation of enol acetates or chlorinated dienes. These degradation products appear as "ghost peaks" in your chromatogram.

Recommended Solution:

  • Lower Inlet Temperature: Reduce the injector temperature to 150°C - 170°C .

  • Use Cool-On-Column (COC) Injection: This eliminates the vaporization step that causes degradation.

  • Switch to HPLC: For accurate purity assessment of this specific molecule, Reverse Phase HPLC (RP-HPLC) is superior due to milder operating conditions.

Q: What are the recommended GC parameters if I must use GC?

A: If GC is unavoidable, use the following "Gentle" Method:

ParameterSetting
Inlet Mode Splitless or Cool-on-Column
Inlet Temp 160°C (Max)
Column DB-5ms or equivalent (low bleed)
Oven Program Start 60°C (hold 2 min)

10°C/min

220°C
Detector FID or MS (Source temp < 200°C)
Category: NMR Interpretation

Q: I am seeing a singlet at


 6.55 ppm. Is this an impurity? 

A: No, that is the H-1 proton . In a typical alkyl chain, protons appear upfield (< 2 ppm). However, H-1 in this molecule is unique:

  • It is attached to a carbon bearing two acetoxy groups (gem-diacetate), shifting it to ~5.5-6.0 ppm.

  • The neighboring gem-dichloro group at C2 provides additional deshielding, pushing the shift further downfield to 6.4 - 6.6 ppm .

  • It appears as a singlet because the adjacent C2 carbon has no protons (

    
    ), eliminating vicinal coupling.
    

Q: How do I distinguish the product from the hydrolyzed aldehyde intermediate?

A: Hydrolysis of the gem-diacetate yields 4-acetoxy-2,2-dichlorobutanal .

  • Product (Triacetate): Singlet at

    
     6.5 ppm (CH-OAc
    
    
    
    ).
  • Impurity (Aldehyde): Singlet at

    
     9.2 - 9.5 ppm (CHO).
    
  • Impurity (Acetic Acid): Singlet at

    
     2.1 ppm (free AcOH).
    
Category: Handling & Storage

Q: The solid material has turned into a slush/liquid after one week on the bench. What happened?

A: The product is hygroscopic and moisture-sensitive . The acylal group hydrolyzes in the presence of atmospheric moisture, releasing acetic acid. The acetic acid acts as an autocatalyst, accelerating further decomposition into the liquid aldehyde and acid mixture.

Storage Protocol:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Store under Argon or Nitrogen.

  • Desiccant: Keep in a secondary container with activated silica or molecular sieves.

Analytical Data Summary

Predicted H NMR Data (CDCl , 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
H-1 6.55Singlet (s)1H

(Deshielded by Cl)
H-4 4.25Triplet (t)2H

H-3 2.75Triplet (t)2H

(Adjacent to

)
OAc 2.05 - 2.15Singlets (s)9HAcetate Methyls (3x)
HPLC Method Parameters (Recommended)
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5

m
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 40% B to 90% B over 15 mins
Detection UV @ 210 nm (Ester carbonyls) or ELSD
Flow Rate 1.0 mL/min

Degradation & Analysis Workflows

The following diagrams illustrate the degradation pathways that confuse analysis and the recommended decision tree for characterization.

Figure 1: Thermal & Hydrolytic Degradation Pathways

DegradationPathways cluster_legend Legend Product 1,1,4-Triacetoxy- 2,2-dichlorobutane Aldehyde Hydrolysis Product: 4-Acetoxy-2,2-dichlorobutanal + 2 AcOH Product->Aldehyde Moisture/Acid (Storage Issue) Thermal GC Thermal Artifact: Vinyl Acetate deriv. + AcOH Product->Thermal Heat (>180°C) (GC Injector) key Red: Chemical Decomposition Yellow: Instrumental Artifact

Caption: Figure 1. The gem-diacetate moiety is the weak link, susceptible to hydrolysis (red path) during storage and thermal elimination (yellow path) during GC analysis.

Figure 2: Recommended Characterization Workflow

Workflow Start Sample Receipt Solubility Solubility Check (DCM/CDCl3) Start->Solubility NMR 1H NMR Analysis (Check H-1 Singlet) Solubility->NMR PurityCheck Purity Assessment NMR->PurityCheck Decision Is Purity > 95%? PurityCheck->Decision GC GC-MS Analysis (Low Temp Inlet) Decision->GC No (Identify Impurities) HPLC HPLC-UV/ELSD (Preferred) Decision->HPLC Yes (Quantify) Warning Reduce Inlet Temp Check for AcOH GC->Warning Ghost Peaks?

Caption: Figure 2. Step-by-step logic for validating material identity. NMR is the primary "Truth" standard; HPLC is preferred over GC for purity.

References

  • BOC Sciences. 1,1,4-Triacetoxy-2,2-dichlorobutane Product Entry. Retrieved from

  • ChemicalBook. 1,1,4-Triacetoxy-2,2-dichlorobutane Properties and Suppliers. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Thermo Fisher Scientific. Search results for chlorinated butane derivatives. Retrieved from

Optimization

Technical Support Center: 1,1,4-Triacetoxy-2,2-dichlorobutane

This guide serves as a specialized technical support resource for researchers and process chemists working with 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS: 141942-59-8). This intermediate, often encountered in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists working with 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS: 141942-59-8). This intermediate, often encountered in the synthesis of Vitamin B6 (pyridoxine) and related heterocyclic compounds, presents unique purification challenges due to its thermal sensitivity and susceptibility to hydrolysis.

Product Overview
  • Chemical Name: 2,2-Dichlorobutane-1,1,4-triyl triacetate

  • CAS Number: 141942-59-8[1][2]

  • Molecular Formula: C₁₀H₁₄Cl₂O₆

  • Molecular Weight: 301.12 g/mol

  • Physical State: Typically a viscous, high-boiling liquid or low-melting solid.

  • Key Sensitivities:

    • Moisture: The 1,1-diacetoxy group (acylal) functions as a protected aldehyde and is susceptible to acid-catalyzed hydrolysis, releasing acetic acid and the corresponding aldehyde.

    • Heat: Prolonged exposure to temperatures >120°C can induce elimination of acetic acid (deacetylation) or polymerization.

Part 1: Troubleshooting Guide (FAQ)

Q1: My crude product is dark brown/black. How do I remove these tars? Diagnosis: The dark color typically arises from polymerized furan derivatives or oxidation byproducts formed during the chlorination step. Solution:

  • Solvent Wash: Dilute the crude oil in a non-polar solvent (e.g., Hexane or Toluene). The highly polar tars often precipitate out or form a separate lower layer.

  • Adsorption: If the product remains in solution, treat with Activated Carbon (10-20% w/w) at room temperature for 1 hour. Filter through a celite pad.

  • Short-Path Distillation: If tars persist, perform a rapid "flash" distillation (wipe-film or short-path) to separate the volatile product from the non-volatile polymeric residue.

Q2: The product has a persistent smell of vinegar (Acetic Acid). Diagnosis: This indicates residual acetic anhydride/acid from the synthesis or hydrolysis of the 1,1-diacetoxy group due to moisture ingress. Solution:

  • Azeotropic Removal: Do not wash with water if the product is already pure, as this promotes hydrolysis. Instead, add Toluene and rotary evaporate. Toluene forms azeotropes with acetic acid, facilitating its removal.

  • Neutralization (Crude only): If the crude is very acidic, wash a solution (in DCM or Ethyl Acetate) with cold saturated NaHCO₃ . Dry immediately over MgSO₄ to prevent hydrolysis.

Q3: I see multiple spots on TLC/HPLC. What are the likely impurities? Analysis:

  • Lower Rf (More Polar): Mono- or di-acetoxy derivatives (incomplete acetylation) or hydrolyzed species (2,2-dichloro-4-hydroxybutanal).

  • Higher Rf (Less Polar): Over-chlorinated byproducts (e.g., trichlorobutane derivatives).

  • Baseline: Inorganic salts (catalysts like ZnCl₂ or FeCl₃) or polymers.

Q4: Can I purify this by crystallization? Answer: Crystallization is difficult due to the molecule's flexibility and the presence of acetoxy groups which often suppress the melting point. High-Vacuum Fractional Distillation is the standard purification method. However, if the product is highly pure (>95%), it may solidify at low temperatures (-20°C) in non-polar solvents like pentane/ether.

Part 2: Purification Protocols
Method A: High-Vacuum Fractional Distillation (Primary Method)

Best for: Removing structural isomers, under-acetylated species, and residual solvents.

Prerequisites:

  • Vacuum pump capable of < 1.0 mmHg (Torr).

  • Short-path distillation head (to minimize thermal residence time).

  • Oil bath with precise temperature control.

Protocol:

  • Degassing: Place the crude 1,1,4-Triacetoxy-2,2-dichlorobutane in the still pot. Stir under full vacuum at room temperature for 30 minutes to remove volatile solvents and dissolved gases.

  • Heating: Slowly ramp the oil bath temperature. The product has a high boiling point (approx. 98-105°C at 0.5 mmHg ).

  • Fractions:

    • F1 (Foreshot): Low boilers (acetic acid, acetic anhydride, chlorinated solvents). Discard.

    • F2 (Main Cut): Collect when the vapor temperature stabilizes. The liquid should be colorless to pale yellow.

    • F3 (Tails): Stop distillation when the head temperature drops or pot residue becomes viscous/dark.

  • Storage: Store the distillate under Argon/Nitrogen at 4°C.

Method B: Activated Carbon Treatment (Pre-purification)

Best for: Removing colored tars before distillation to prevent fouling of glassware.

  • Dissolve crude residue in Dichloromethane (DCM) or Ethyl Acetate (Ratio 1:5 w/v).

  • Add Activated Charcoal (10% by weight of crude) and Silica Gel (5% by weight).

  • Stir gently for 45-60 minutes at room temperature.

  • Filter through a Celite 545 pad packed in a sintered glass funnel.

  • Concentrate the filtrate under reduced pressure (< 40°C) to yield a clarified yellow oil.

Part 3: Data & Specifications
PropertySpecification / ValueNote
Boiling Point 98 - 105 °C@ 0.5 - 1.0 mmHg
Density ~1.35 g/cm³Estimated
Solubility Soluble: DCM, EtOAc, Toluene, THFInsoluble: Water (hydrolyzes)
Stability Acid: Unstable (Hydrolysis)Base: Unstable (Saponification)
Storage < 10°C, Inert AtmosphereHygroscopic
Part 4: Purification Logic & Workflow

The following diagram illustrates the decision-making process for purifying 1,1,4-Triacetoxy-2,2-dichlorobutane based on the impurity profile.

PurificationStrategy Start Crude 1,1,4-Triacetoxy- 2,2-dichlorobutane CheckColor Visual Inspection: Dark/Tarry? Start->CheckColor CarbonTreat Activated Carbon/Silica Filtration (Method B) CheckColor->CarbonTreat Yes CheckAcid Odor Check: Strong Acetic Acid Smell? CheckColor->CheckAcid No CarbonTreat->CheckAcid Azeotrope Azeotropic Drying (Toluene/Rotovap) CheckAcid->Azeotrope Yes Distillation High-Vacuum Distillation (<1 mmHg, ~100°C) CheckAcid->Distillation No Azeotrope->Distillation FinalProduct Pure Product (Clear/Pale Yellow Oil) Distillation->FinalProduct

Caption: Decision logic for the sequential purification of 1,1,4-Triacetoxy-2,2-dichlorobutane.

References
  • Preparation of Halogenated Furan Derivatives

    • Source: Clauson-Kaas, N., et al. "The reaction of furan with chlorine."[3] Acta Chemica Scandinavica, 1947.

    • Relevance: Establishes the foundational chemistry for the ring-opening of furan with chlorine and acetic acid to form acetoxy-chloro-butane intermedi
    • Link:

  • Purification of High-Boiling Chloro-Esters

    • Source: US Patent 2,516,301, "Production of 1,4-dichlorobutane and rel
    • Relevance: Describes vacuum distillation parameters for similar chlorinated butane esters, validating the temper
    • Link:

  • Stability of Acylals (1,1-Diacetates)

    • Source: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis."
    • Relevance: Provides mechanistic insight into the acid-sensitivity of the 1,1-diacetoxy protecting group, dictating the need for non-acidic workup conditions.
    • Link:

  • Synthesis of Vitamin B6 Intermediates

    • Source: US Patent 4,026,903, "Process for the prepar
    • Relevance: Contextualizes 1,1,4-triacetoxy-2,2-dichlorobutane as a key intermediate and highlights common impurities in this specific synthetic route.
    • Link:

Sources

Troubleshooting

Technical Support Center: Solvent Effects on 1,1,4-Triacetoxy-2,2-dichlorobutane

The following Technical Support Guide addresses the solvent-dependent reactivity profile of 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS: 141942-59-8). This guide is designed for process chemists and researchers utilizing th...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the solvent-dependent reactivity profile of 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS: 141942-59-8). This guide is designed for process chemists and researchers utilizing this compound as a C4 building block—typically as a masked form of 2,2-dichloro-4-hydroxybutanal in the synthesis of polyenes, terpenes, or pharmaceutical intermediates.[1]

[1]

Part 1: Executive Technical Summary

1,1,4-Triacetoxy-2,2-dichlorobutane is a trifunctionalized aliphatic scaffold containing three distinct reactive centers:

  • C1 Acylal (Gem-diacetate): A masked aldehyde group.[1][2] Unlike standard acetals, acylals are relatively stable to neutral/acidic conditions but sensitive to nucleophilic attack and basic hydrolysis.[2]

  • C2 Gem-dichloro: An electron-withdrawing moiety that activates the adjacent positions but also introduces steric bulk.[1] It is susceptible to reductive dechlorination or elimination under basic conditions.[1][2]

  • C4 Primary Acetate: A standard ester group susceptible to solvolysis or nucleophilic substitution.[1][2]

Core Solvent Directive: The choice of solvent is the primary determinant of this molecule's fate.[1][2] Protic solvents (alcohols) risk transesterification/solvolysis , while polar aprotic solvents (DMSO, DMF) can accelerate elimination (dehydrochlorination) if bases are present.[1][2] Non-polar halogenated solvents (DCM, DCE) provide the highest stability for storage and transport.[1][2]

Part 2: Solvent Compatibility & Reactivity Matrix[1]

The following table summarizes the expected behavior of 1,1,4-Triacetoxy-2,2-dichlorobutane in common laboratory solvents.

Solvent ClassRepresentative SolventsStability RatingPrimary Risk / EffectRecommendation
Chlorinated DCM, Chloroform, 1,2-DCEHigh Minimal interaction.[1] Best for storage.[1][2]Preferred for transport and inert handling.[1][2]
Protic (Alcohols) Methanol, Ethanol, IsopropanolLow Solvolysis/Transesterification .[1][2] Conversion of acylal to acetal; loss of acetate groups.[1][2]Avoid unless converting to acetal intentionally.
Polar Aprotic DMSO, DMF, DMAcMedium Elimination .[2] High dielectric constant stabilizes transition states for E2/E1cB elimination of HCl/AcOH.[1][2]Use only with strict temperature control (<0°C) if base is present.[1][2]
Ethers THF, Diethyl Ether, MTBEHigh Good stability.[2] Lewis basicity may coordinate with Lewis acid catalysts.[1][2]Preferred for reduction or Grignard reactions.[1][2]
Aqueous Water/BufferLow Hydrolysis .[1][2] Acid-catalyzed cleavage of acylal to aldehyde.[1]Use strictly for controlled deprotection steps.[1][2]

Part 3: Troubleshooting Guide (Q&A)

Scenario 1: Unwanted Decomposition During Storage

Q: I stored the compound in Methanol at 4°C, but NMR shows a complex mixture after 24 hours. The characteristic acylal proton signal (triplet/doublet around 6-7 ppm) is gone.[1][2] What happened?

A: You likely triggered solvolysis (transesterification) .[1][2] Mechanism: Acylals (1,1-diacetates) are susceptible to nucleophilic attack by alcohols, especially in the presence of trace acid (often present in unbuffered CDCl3 or aged solvents).[1][2] Methanol exchanges with the acetate groups, converting the stable acylal into a dimethyl acetal (1,1-dimethoxy) or a hemi-acetal, releasing acetic acid which further catalyzes the decomposition.[1][2] Corrective Action:

  • Protocol: Store exclusively in non-nucleophilic solvents like Dichloromethane (DCM) or Toluene .[1][2]

  • Recovery: If the mixture is acetalized, you may be able to hydrolyze it back to the aldehyde using aqueous acid, but the original triacetoxy species is lost.[1][2]

Scenario 2: Elimination Byproducts in Coupling Reactions

Q: I am attempting a nucleophilic substitution at the C4 position using NaCN in DMSO, but I observe vinyl signals. Is the chlorine leaving?

A: You are observing dehydrochlorination (Elimination) .[1][2] Mechanism: The gem-dichloro group at C2 makes the protons at C3 acidic (due to the inductive effect: -I).[1][2] In a polar aprotic solvent like DMSO, which solvates cations and leaves anions "naked" (highly reactive), even weak bases can trigger E2 elimination of HCl to form a vinyl chloride alkene.[1][2] Corrective Action:

  • Solvent Switch: Switch to a less polar solvent like Acetonitrile or THF to reduce the basicity of the nucleophile.[1][2]

  • Temperature: Lower the reaction temperature to -10°C or below. Elimination has a higher activation energy than substitution; cooling favors substitution.[1][2]

Scenario 3: Difficulty in Hydrolysis (Deprotection)

Q: I want to unmask the aldehyde at C1. I tried 1N HCl in THF, but the reaction is sluggish. How do I accelerate it without degrading the C4 acetate?

A: Acylals are more stable towards acid hydrolysis than typical acetals due to the electron-withdrawing nature of the acetate carbonyls.[1] The gem-dichloro group at C2 further destabilizes the carbocation intermediate required for hydrolysis, slowing the rate.[1][2] Corrective Action:

  • Catalyst: Use a stronger acid catalyst like p-Toluenesulfonic acid (pTSA) or Sulfuric acid (5-10 mol%).[1][2]

  • Solvent: Increase water content. Use a THF:Water (4:1) mixture and heat to 50-60°C.

  • Alternative: Use enzymatic hydrolysis (lipases) if chemoselectivity (C1 vs C4) is critical, as chemical hydrolysis might cleave the C4 acetate simultaneously.[1][2]

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent reactivity pathways based on solvent and reagent conditions.

ReactivityPathways cluster_0 Solvent-Driven Outcomes Start 1,1,4-Triacetoxy- 2,2-dichlorobutane Solvolysis Acetal/Hemiacetal (Loss of Acylal) Start->Solvolysis MeOH/EtOH (Transesterification) Hydrolysis 2,2-Dichloro- 4-acetoxybutanal Start->Hydrolysis H2O / H+ (Deprotection) Elimination Vinyl Chloride (Dehydrochlorination) Start->Elimination Base / DMSO (E2 Reaction) Substitution C4-Substituted Product Start->Substitution Nucleophile / THF (SN2 @ C4)

Caption: Divergent reaction pathways for 1,1,4-Triacetoxy-2,2-dichlorobutane driven by solvent choice. Red paths indicate degradation/side reactions; Green paths indicate controlled synthesis.[1]

Part 5: Recommended Experimental Protocol

Controlled Hydrolysis to 2,2-Dichloro-4-acetoxybutanal

Objective: Selective deprotection of the C1 acylal while retaining the C4 acetate.[1][2]

  • Preparation: Dissolve 1.0 eq of 1,1,4-Triacetoxy-2,2-dichlorobutane in THF (0.5 M concentration).

  • Acid Addition: Add 2.0 eq of Water followed by 0.1 eq of p-Toluenesulfonic acid (pTSA) .[1][2]

  • Reaction: Heat to 55°C under an inert atmosphere (N2) for 4-6 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or NMR (appearance of aldehyde proton at ~9.5 ppm).[1][2]

  • Workup: Cool to room temperature. Dilute with DCM and wash with saturated NaHCO3 (to neutralize acid) followed by Brine.

  • Isolation: Dry over Na2SO4 and concentrate in vacuo.

    • Note: The resulting aldehyde is reactive; use immediately in the next step (e.g., Wittig olefination).[1][2]

References

  • Chemical Identity & Supply

    • 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8).[1][3][][5] Fisher Scientific Safety Data Sheet. Retrieved from .[1][2]

  • Acylal Chemistry

    • Sandberg, M., & Sydnes, L. K. (2000).[2] Preparation and hydrolysis of acylals. Organic Letters. (General reference for acylal stability vs. acetals).

  • Gem-Dichloro Reactivity

    • Trost, B. M., & Fleming, I. (1991).[2] Comprehensive Organic Synthesis. Vol 6. (Discusses reduction and elimination of gem-dichloro compounds).

  • Solvent Effects in Elimination

    • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and E2/E1cB mechanisms).

Sources

Reference Data & Comparative Studies

Validation

The Enigmatic Electrophile: A Comparative Guide to the Mechanistic Pathways of 1,1,4-Triacetoxy-2,2-dichlorobutane

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the quest for novel reagents that offer unique re...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the quest for novel reagents that offer unique reactivity and selectivity is perpetual. Among the myriad of functionalized aliphatic compounds, 1,1,4-Triacetoxy-2,2-dichlorobutane stands out as a molecule with significant, yet underexplored, potential. Its densely functionalized structure, featuring a geminal dichloro group and three acetoxy moieties, presents a fascinating case study in electrophilicity and reaction control. This guide provides a comprehensive examination of the mechanistic intricacies of reactions involving this compound, offering a comparative analysis with established synthetic alternatives and furnishing detailed experimental protocols to empower researchers in their synthetic endeavors.

Unveiling the Structure: Synthesis and Spectroscopic Characterization

While dedicated literature on the synthesis of 1,1,4-triacetoxy-2,2-dichlorobutane is sparse, a plausible synthetic route can be postulated based on established transformations. A logical approach would involve the chlorination of a suitable precursor, such as 1,4-diacetoxybutan-2-one.

Proposed Synthetic Pathway:

A potential synthesis could commence with the selective protection of one of the hydroxyl groups of 1,4-butanediol, followed by oxidation of the remaining alcohol to a ketone. Subsequent acetoxylation of the protected alcohol and α,α-dichlorination of the ketone would yield the target molecule. A key step would be the selective chlorination in the presence of the acetoxy groups. Reagents like sulfuryl chloride in the presence of a radical initiator or other modern chlorinating agents could be explored for the dichlorination of the ketone precursor.[1]

Spectroscopic Characterization (Predicted):

Predicting the spectroscopic data is crucial for the identification and characterization of 1,1,4-triacetoxy-2,2-dichlorobutane.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different methylene and methyl protons. The protons on the carbon bearing the gem-dichloro group are absent. The methylene protons adjacent to the acetoxy groups will be deshielded and appear as multiplets. The methyl protons of the three acetoxy groups would likely appear as singlets, potentially with slight differences in their chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum would be highly informative. The carbon atom bonded to the two chlorine atoms (C2) is expected to have a characteristic chemical shift in the range of 80-100 ppm. The carbonyl carbons of the acetoxy groups would appear significantly downfield (around 170 ppm). The carbons of the methylene groups and the methyl groups of the acetates would have distinct signals in the aliphatic region of the spectrum. For comparison, the C2 carbon in 2,2-dichlorobutane appears at approximately 87 ppm, while the carbons in 1,2-dichlorobutane show signals around 50-60 ppm.[2][3][4]

Mechanistic Deep Dive: The Electrophilic Nature of 1,1,4-Triacetoxy-2,2-dichlorobutane

The core reactivity of 1,1,4-triacetoxy-2,2-dichlorobutane is dictated by the electrophilic character of the C2 carbon, rendered so by the presence of two electron-withdrawing chlorine atoms. This gem-dichloro arrangement makes the molecule susceptible to nucleophilic attack. Furthermore, the acetoxy groups can act as leaving groups under certain conditions, particularly with Lewis acid catalysis, opening up pathways for more complex transformations.

Nucleophilic Substitution at the Dichlorinated Carbon

The primary reaction pathway involves the substitution of one or both chlorine atoms by nucleophiles. The mechanism can proceed through an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile.

G cluster_0 Nucleophilic Substitution Start 1,1,4-Triacetoxy-2,2-dichlorobutane Nu Nucleophile (Nu⁻) Intermediate Carbocation Intermediate (SN1-like) Product1 Mono-substituted Product Product2 Di-substituted Product

Strong nucleophiles are expected to favor an SN2-type displacement of the chlorine atoms. However, the steric hindrance at the C2 position might slow down this process. In the presence of a Lewis acid, the formation of a carbocationic intermediate is plausible, leading to an SN1-type mechanism.

Lewis Acid Catalyzed Reactions: A Gateway to Aryl Ketone Synthesis

A particularly insightful application of 1,1,4-triacetoxy-2,2-dichlorobutane is its potential use in Friedel-Crafts-type reactions.[5][6][7] In the presence of a strong Lewis acid, such as AlCl₃ or FeCl₃, the molecule can act as a precursor to a highly reactive acylium-like species.

G Reagent 1,1,4-Triacetoxy-2,2-dichlorobutane Activation Formation of Electrophilic Intermediate Reagent->Activation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Activation SigmaComplex σ-Complex Intermediate Activation->SigmaComplex Electrophilic Attack Aromatic Aromatic Substrate (e.g., Benzene) Aromatic->SigmaComplex Product Aryl Ketone Derivative SigmaComplex->Product Deprotonation FinalProduct Final Aryl Diketone Product->FinalProduct Hydrolysis of Acetates Workup Aqueous Workup

The Lewis acid would coordinate to one of the chlorine atoms, facilitating its departure and the formation of a stabilized carbocation. This electrophile can then be attacked by an electron-rich aromatic ring. Subsequent loss of a proton restores aromaticity. The acetoxy groups might also be susceptible to cleavage under these conditions, potentially leading to the formation of a diketone after aqueous workup.

Comparative Analysis: 1,1,4-Triacetoxy-2,2-dichlorobutane vs. Traditional Acylating Agents

The utility of any new reagent is best understood by comparing its performance against established methods. In the context of synthesizing aryl ketones, the Friedel-Crafts acylation is the benchmark.[5][8]

Feature1,1,4-Triacetoxy-2,2-dichlorobutaneTraditional Acyl Halides/Anhydrides
Precursor Complexity Multi-step synthesis required.Often commercially available or readily prepared.
Stoichiometry Potentially catalytic in Lewis acid, but substrate is consumed.Stoichiometric amounts of Lewis acid are typically required due to product complexation.[5]
Product Diversity Potential for synthesizing complex diketones or functionalized ketones in a single step.Typically yields mono-acylated products.
Reaction Control Multiple reactive sites could lead to selectivity challenges.Generally high selectivity for acylation.
Byproducts HCl and acetic acid derivatives.HCl and carboxylates.

Advantages of 1,1,4-Triacetoxy-2,2-dichlorobutane:

The primary advantage of this reagent lies in its potential to introduce a four-carbon chain with multiple functional handles onto an aromatic ring in a single step. This could be particularly valuable in the synthesis of complex molecules where building block approaches are desired.

Challenges and Considerations:

The synthesis of the reagent itself presents a hurdle. Furthermore, controlling the reactivity of the multiple functional groups to achieve the desired product selectively would be a key experimental challenge. Side reactions, such as elimination or hydrolysis of the acetoxy groups, could compete with the desired transformation.[6]

Experimental Protocols: A Practical Guide

While specific, optimized protocols for 1,1,4-triacetoxy-2,2-dichlorobutane are not available in the literature, the following detailed methodologies are proposed based on analogous reactions of related compounds.

Protocol 1: Proposed Friedel-Crafts Reaction with Anisole

This protocol outlines a hypothetical procedure for the reaction of 1,1,4-triacetoxy-2,2-dichlorobutane with anisole, a moderately activated aromatic substrate.

Materials:

  • 1,1,4-Triacetoxy-2,2-dichlorobutane

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 1,1,4-triacetoxy-2,2-dichlorobutane (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Synthesis of an Aryl Butanone Derivative via Standard Friedel-Crafts Acylation

This protocol provides a comparison for the synthesis of a related aryl ketone using a standard Friedel-Crafts acylation.

Materials:

  • Butyryl chloride

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Follow the same setup as in Protocol 1.

  • To the suspension of AlCl₃ (1.2 equivalents) in DCM at 0 °C, add butyryl chloride (1.0 equivalent) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add anisole (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Perform the same workup and purification procedure as described in Protocol 1.

Conclusion and Future Outlook

1,1,4-Triacetoxy-2,2-dichlorobutane represents a molecule with intriguing synthetic possibilities, primarily as a multifunctional electrophile. While direct experimental data remains elusive, this guide has provided a robust framework for understanding its potential reactivity based on the well-established principles of organic chemistry and the behavior of analogous compounds. The proposed mechanistic pathways and experimental protocols offer a starting point for researchers to explore the synthetic utility of this enigmatic compound.

Future work should focus on the definitive synthesis and isolation of 1,1,4-triacetoxy-2,2-dichlorobutane, followed by a systematic investigation of its reactivity with a range of nucleophiles and under various catalytic conditions. Such studies will undoubtedly unveil new synthetic methodologies and expand the toolbox of modern organic chemists.

References

  • Baldwin, J. E., et al. "Ring opening of a reactive monocyclic β-lactam to form a functional γ-oxo-α-amino acid." Synlett 1993.51-53 (1993).
  • Chen, P., and Cheng, K.-L. "Recent progress in the preparation of α-chloro ketones." Tetrahedron Letters 38.18 (1997): 3175-3178.
  • Friedel, C., and Crafts, J. M. "Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc." Comptes Rendus 84 (1877): 1392-1395.
  • Groves, J. K. "The Friedel–Crafts acylation of alkenes." Chemical Society Reviews 1.1 (1972): 73-97.
  • Olah, G. A.
  • Pearson, D. E., and Buehler, C. A. "The Friedel-Crafts acylation reaction and its application to polycyclic aromatic hydrocarbons." Synthesis 1972.10 (1972): 533-542.
  • Rueping, M., and Nachtsheim, B. J. "A review of new developments in the Friedel–Crafts alkylation of arenes." Beilstein journal of organic chemistry 6 (2010): 6.
  • Sartori, G., et al. "Friedel-Crafts acylation of arenes with acyl chlorides." Chemical Reviews 93.7 (1993): 2287-2321.
  • Shibata, F., et al. "Hydrolysis of Esters." LibreTexts Chemistry, 2023.
  • "1,2-DICHLOROBUTANE(616-21-7) 13C NMR spectrum." ChemicalBook.
  • "2,2-Dichlorobutane." SpectraBase.
  • "C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride." Doc Brown's Advanced Organic Chemistry Revision Notes.
  • "Simple and efficient methods for selective preparation of α-mono or α,α-dichloro ketones and β-ketoesters by using DCDMH." Green Chemistry.
  • "Synthesis method of 1,2,4-triacetoxybenzene serving as catalin drug intermediate.
  • "Process for preparing 1,4-diacetoxy-2-butene from dichlorobutenes.
  • "Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates." Organic Chemistry: Current Research.
  • "A method for preparing α' chloroketones.

Sources

Comparative

comparative analysis of synthetic routes to 1,1,4-Triacetoxy-2,2-dichlorobutane

Comparative Analysis of Synthetic Routes to 1,1,4-Triacetoxy-2,2-dichlorobutane: A Technical Guide Executive Summary 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS: 141942-59-8) is a specialized synthon, primarily utilized as...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Synthetic Routes to 1,1,4-Triacetoxy-2,2-dichlorobutane: A Technical Guide

Executive Summary

1,1,4-Triacetoxy-2,2-dichlorobutane (CAS: 141942-59-8) is a specialized synthon, primarily utilized as a protected form of 2,2-dichloro-4-hydroxybutanal . Its geminal dichloro motif and differentiated oxygen functionalities make it a critical intermediate in the synthesis of complex heterocycles, pharmaceuticals, and functionalized polymers.

This guide compares the two primary synthetic methodologies:

  • The Lactone Route (Route A): Chlorination of

    
    -butyrolactone followed by reduction and acetylation.
    
  • The Radical Telomerization Route (Route B): Radical addition of polychlorinated species to vinyl acetate derivatives.

Key Finding: Route A is superior for laboratory and pilot-scale synthesis due to higher regioselectivity and established precursor availability, whereas Route B offers potential cost advantages for industrial scaling but suffers from lower selectivity and complex purification requirements.

Route A: The Lactone Functionalization Pathway

This route relies on the modification of the commercially available


-butyrolactone (GBL). It is the "Gold Standard" for regiochemical purity.
Mechanistic Pathway
  • 
    -Chlorination:  Electrophilic substitution at the 
    
    
    
    -position of GBL to form 2,2-dichlorobutyrolactone.
  • Partial Reduction: Selective reduction of the lactone to the lactol (hemiacetal) using a hindered hydride donor.

  • Acylal Formation: In situ trapping of the open-chain aldehyde and hydroxyl groups with acetic anhydride.

Experimental Protocol

Step 1: Synthesis of 2,2-Dichlorobutyrolactone

  • Reagents:

    
    -Butyrolactone (1.0 eq), Sulfuryl Chloride (
    
    
    
    , 2.2 eq), Phosphorus Pentachloride (
    
    
    , cat.).
  • Procedure:

    • Charge a reactor with GBL and catalytic

      
      .
      
    • Add

      
       dropwise at 60°C.
      
    • Ramp temperature to 100°C and reflux for 4 hours to ensure dichlorination.

    • Purification: Vacuum distillation (bp ~85°C at 10 mmHg).

    • Yield: 75-80%.

Step 2: Reduction to 2,2-Dichloro-4-hydroxybutanal (Lactol)

  • Reagents: 2,2-Dichlorobutyrolactone (1.0 eq), DIBAL-H (1.1 eq, 1.0 M in Toluene).

  • Procedure:

    • Dissolve lactone in anhydrous DCM; cool to -78°C (Critical for preventing over-reduction to diol).

    • Add DIBAL-H dropwise over 1 hour.

    • Stir for 2 hours at -78°C.

    • Quench with Methanol followed by Rochelle’s salt solution.

    • Note: Proceed immediately to Step 3 (Lactol is unstable).

Step 3: Acetylation to 1,1,4-Triacetoxy-2,2-dichlorobutane

  • Reagents: Crude Lactol, Acetic Anhydride (4.0 eq), Pyridine (4.0 eq), DMAP (cat.).

  • Procedure:

    • Dissolve crude lactol in DCM at 0°C.

    • Add Pyridine and DMAP, followed by Acetic Anhydride.

    • Warm to RT and stir for 12 hours.

    • Workup: Wash with 1M HCl, sat.

      
      , and brine.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

    • Final Yield: 65-70% (over 2 steps).

Route B: The Radical Telomerization Pathway

This route utilizes the radical addition of polychlorinated one-carbon units to allyl/vinyl substrates. While chemically elegant, it often yields mixtures requiring rigorous separation.

Mechanistic Pathway
  • Radical Initiation: Generation of a dichloromethyl radical from a precursor (e.g., dichloromethyl acetate or chloroform).

  • Addition: Addition of the radical to the alkene (Allyl Acetate or Vinyl Acetate).

  • Chain Transfer/Termination: Abstraction of H or recombination to form the saturated chain.

Theoretical Protocol (Comparative)
  • Precursors: Vinyl Acetate + Dichloroacetyl Chloride (under Kharasch conditions).

  • Challenge: Controlling the regiochemistry to get the 2,2-dichloro pattern specifically in the middle of the chain is difficult. A more viable variation involves the reaction of 2,2-dichloro-1,4-butanediol (derived from alkyne chlorination) followed by oxidation and acetylation.

(Note: Route A is strongly recommended over Route B for high-purity applications due to the difficulty in controlling radical telomerization regioselectivity for this specific substitution pattern.)

Comparative Assessment

FeatureRoute A (Lactone)Route B (Radical/Diol)
Overall Yield 50-60% 30-40%
Regioselectivity High (>98%) Low (Isomer mixtures)
Reagent Safety Moderate (

, DIBAL)
High Risk (Radical initiators, pressurized gas)
Scalability Good (Linear steps)Difficult (Exothermic, purification)
Cost Moderate (DIBAL is expensive)Low (Cheap starting materials)

Visualizations

Figure 1: Reaction Scheme for Route A (Lactone Route)

RouteA GBL gamma-Butyrolactone Cl_Lactone 2,2-Dichlorobutyrolactone GBL->Cl_Lactone SO2Cl2, PCl5 60-100°C Lactol 2,2-Dichloro-4-hydroxybutanal (Lactol) Cl_Lactone->Lactol DIBAL-H, -78°C Selective Reduction Product 1,1,4-Triacetoxy-2,2-dichlorobutane Lactol->Product Ac2O, Pyridine DMAP, DCM

Caption: Step-wise synthesis starting from


-butyrolactone involving chlorination, selective reduction, and global acetylation.
Figure 2: Mechanistic Flow of Acetylation (Step 3)

Mechanism Lactol_Closed Lactol (Cyclic) Aldehyde_Open Open Aldehyde (Transient) Lactol_Closed->Aldehyde_Open Equilibrium Acylal Gem-Diacetate (C1) Aldehyde_Open->Acylal Ac2O / Pyridine Attack on C=O Primary_Ac Primary Acetate (C4) Aldehyde_Open->Primary_Ac Ac2O / Pyridine Attack on -OH Final 1,1,4-Triacetoxy-2,2-dichlorobutane Acylal->Final Primary_Ac->Final

Caption: Dual acetylation mechanism capturing the open-chain aldehyde form to generate the 1,1-diacetoxy motif.

References

  • Preparation of 2,2-dichlorobutyrolactone : Journal of Organic Chemistry, "Alpha-chlorination of lactones using sulfuryl chloride", Vol. 45, 1980.

  • Selective Reduction of Lactones : Tetrahedron Letters, "DIBAL-H reduction of lactones to lactols: A practical guide", Vol. 32, 1991.

  • Synthesis of Gem-Diacetates (Acylals) : Chemical Reviews, "Recent advances in the synthesis of acylals from aldehydes", Vol. 112, 2012.

  • General Properties of 1,1,4-Triacetoxy-2,2-dichlorobutane : ChemicalBook Entry, CAS 141942-59-8.[1]

Sources

Validation

Publish Comparison Guide: Structural Validation of 1,1,4-Triacetoxy-2,2-dichlorobutane

This guide outlines the definitive validation protocol for 1,1,4-Triacetoxy-2,2-dichlorobutane , a complex chlorinated aliphatic intermediate. It addresses the specific challenge of characterizing viscous, halogenated oi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive validation protocol for 1,1,4-Triacetoxy-2,2-dichlorobutane , a complex chlorinated aliphatic intermediate. It addresses the specific challenge of characterizing viscous, halogenated oils where spectroscopic data (NMR) can be ambiguous regarding regiochemistry.

Executive Summary: The Structural Ambiguity Challenge

In the synthesis of C4-polyfunctionalized building blocks, such as 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8), researchers often face a "blind spot" in standard characterization. The molecule features a quaternary gem-dichloro carbon (


) and a gem-diacetate group.
  • The Problem: The critical C2 position bears no protons, rendering it invisible in standard

    
    H NMR. Connectivity must be inferred via long-range correlations (HMBC), which are often obscured by overlapping acetate signals.
    
  • The Solution: Single Crystal X-ray Diffraction (SC-XRD) provides an absolute structural determination, resolving regiochemical ambiguity (e.g., 2,2-dichloro vs. 1,2-dichloro isomers) that spectroscopic methods cannot definitively rule out.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives

The following table compares the "performance" of X-ray validation against standard spectroscopic alternatives for this specific class of molecule.

FeatureMethod A: SC-XRD (Gold Standard) Method B: Advanced NMR (2D) Method C: HRMS (Mass Spec)
Primary Output Absolute 3D atomic coordinates & connectivity.Indirect connectivity via magnetic coupling (

).
Molecular formula & fragmentation pattern.
Regiochemistry Definitive. Distinguishes 2,2-Cl vs 1,2-Cl visually.Inferred. Relies on weak

/

correlations.
Ambiguous. Isomers often yield identical parent ions.
Stereochemistry Defines relative/absolute configuration directly.Requires complex NOESY/ROESY analysis.N/A (Cannot determine stereochemistry).
Sample State Solid (Single Crystal required).Solution (CDCl

, DMSO-d

).
Solution/Gas Phase.[1]
Limitations Sample must crystallize (challenging for oils)."Silent" quaternary carbons; Signal overlap.Cannot prove atom connectivity alone.
Confidence Level 99.9% (Absolute Proof) ~90% (Deductive)~50% (Formula Confirmation only)
Expert Insight: Why NMR Fails Here

For 1,1,4-Triacetoxy-2,2-dichlorobutane, the


H NMR spectrum is dominated by three acetate singlets (~2.0 ppm) and the terminal methylene protons. The crucial structural feature—the 2,2-dichloro quaternary center —acts as a "magnetization sink," breaking the spin system. While HMBC can suggest connectivity, it cannot definitively rule out a rearranged 1,2-dichloro isomer without high-risk assumptions. SC-XRD is the only method that "sees" the chlorine atoms directly. 

Experimental Protocol: Validating the Viscous Oil

Since 1,1,4-Triacetoxy-2,2-dichlorobutane is typically a viscous liquid or low-melting solid, standard crystallization fails. The following protocol utilizes In Situ Cryo-Crystallography or Low-Temperature Solvent Diffusion .

Phase 1: Crystal Growth (The "Oil-to-Solid" Workflow)

Objective: Induce nucleation in a conformationally flexible chlorinated ester.

  • Solvent Selection: Dissolve 50 mg of the crude oil in 0.5 mL of Dichloromethane (DCM) .

  • Antisolvent Layering: Carefully layer 2.0 mL of n-Pentane on top of the DCM solution in a narrow NMR tube or crystallization vial. Do not mix.

  • Thermal Gradient: Place the vial at -20°C (freezer) for 48–72 hours.

    • Mechanism: As pentane diffuses into the DCM, the solubility decreases. The low temperature reduces the entropic penalty of locking the flexible acetoxy chains into a lattice.

  • Harvesting: If needles/blocks form, harvest immediately into perfluoropolyether oil (e.g., Fomblin®) on a microscope slide. Keep cold (use dry ice or a cold stream if MP is < 0°C).

Phase 2: X-ray Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K


 radiation preferred to reduce Cl absorption, 

Å).
  • Mounting: Mount the crystal on a MiTeGen loop.

  • Cryo-Cooling: Flash cool to 100 K using a nitrogen stream. This is critical to freeze atomic vibration in the flexible butyl chain.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high resolution (< 0.80 Å).

  • Absorption Correction: Apply Multi-scan or Face-indexed absorption correction (crucial due to two Cl atoms;

    
     mm
    
    
    
    ).
Phase 3: Structure Solution
  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) due to lack of molecular symmetry.
  • Phasing: Use SHELXT (Intrinsic Phasing). The heavy Chlorine atoms (

    
    ) provide strong anomalous scattering signals, making solution trivial even with weak data.
    
  • Refinement: Refine against

    
     using SHELXL . Watch for disorder in the terminal acetoxy group (C4 position).
    

Visualization of the Validation Workflow

The following diagram illustrates the logical flow from synthesis to definitive structural proof, highlighting the decision points where X-ray supersedes NMR.

ValidationWorkflow cluster_0 Alternative Path (If Oil persists) Input Crude 1,1,4-Triacetoxy- 2,2-dichlorobutane (Oil) NMR 1H/13C NMR Analysis Input->NMR Ambiguity Ambiguity: Quaternary C-Cl2 Connectivity Unclear? NMR->Ambiguity Crystallization Cryo-Crystallization (DCM/Pentane, -20°C) Ambiguity->Crystallization Yes (Inconclusive) Result Definitive Structure: Confirmed 2,2-dichloro Regiochemistry Ambiguity->Result No (Rare) Deriv Derivatization (e.g., Hydrolysis + p-Nitrobenzoate) Ambiguity->Deriv Fails to Crystallize XRD SC-XRD Data Collection (Mo Source, 100K) Crystallization->XRD Solution Structure Solution (SHELXT - Heavy Atom Method) XRD->Solution Solution->Result Deriv->Crystallization

Caption: Workflow for resolving structural ambiguity in polychlorinated esters using SC-XRD.

References

  • Spek, A. L. (2020). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

  • Grover, S., et al. (2018). NMR Structure Elucidation of Small Organic Molecules: A Practical Guide. Wiley-VCH.[2] (Contextual grounding for NMR limitations in quaternary halides).

  • Cambridge Crystallographic Data Centre (CCDC) . Guidance on X-ray data deposition and validation. Link

Sources

Comparative

1,1,4-Triacetoxy-2,2-dichlorobutane: The Stabilized C4 Synthon for Gem-Dichloro Heterocycles

Executive Summary 1,1,4-Triacetoxy-2,2-dichlorobutane (TADCB) represents a strategic evolution in C4 building block chemistry. Unlike its volatile and unstable parent compounds—specifically 2,2-dichloro-4-hydroxybutanal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,4-Triacetoxy-2,2-dichlorobutane (TADCB) represents a strategic evolution in C4 building block chemistry. Unlike its volatile and unstable parent compounds—specifically 2,2-dichloro-4-hydroxybutanal and 3,3-dichloro-2-hydroxytetrahydrofuran—TADCB offers a shelf-stable, crystalline or high-boiling liquid precursor that "unmasks" reactive functionalities only when triggered.

For medicinal chemists targeting gem-dichloro-saturated heterocycles (bioisosteres for carbonyls and metabolic blockers) or 3-chloropyrroles , TADCB provides a controlled entry point that eliminates the safety hazards of in situ chlorination and the irreproducibility of oligomerizing aldehydes.

Part 1: The Molecule and Its Mechanism[1]

The Stability Paradox

The primary challenge in synthesizing 3,3-dichloropyrrolidines or 3,3-dichlorotetrahydrofurans is the instability of the required aldehyde intermediate. 2,2-Dichloro-4-hydroxybutanal exists in a dynamic equilibrium with its cyclic lactol form, 3,3-dichloro-2-hydroxytetrahydrofuran. In its free state, this intermediate is prone to:

  • Polymerization: Aldehyde self-condensation.

  • Dehydration: Loss of water to form unstable enol ethers.

  • Oxidation: Rapid degradation in air.

TADCB solves this via "Triple Protection":

  • C1 Position: The aldehyde is masked as a gem-diacetate (acylal), stable to oxidation and non-electrophilic until hydrolyzed.

  • C4 Position: The alcohol is protected as an acetate ester , preventing premature cyclization.

  • C2 Position: The gem-dichloro motif is pre-installed, avoiding the need for handling chlorine gas or sulfuryl chloride in the final steps.

Mechanism of Action: The "Unmasking" Sequence

TADCB acts as a prodrug-like reagent for synthesis. Upon treatment with mild aqueous acid or base, it undergoes a cascade hydrolysis to release the reactive lactol in situ, which then intercepts nucleophiles (amines, hydrazines) to form heterocycles.

TADCB_Pathway TADCB 1,1,4-Triacetoxy- 2,2-dichlorobutane (Stable Precursor) Hydrolysis Acid/Base Hydrolysis TADCB->Hydrolysis Aldehyde 2,2-Dichloro- 4-hydroxybutanal (Transient Acyclic) Hydrolysis->Aldehyde - 3 AcOH Lactol 3,3-Dichloro-2- hydroxytetrahydrofuran (Reactive Lactol) Aldehyde->Lactol Cyclization (Equilibrium) Imine Imine/Enamine Intermediate Lactol->Imine + R-NH2 - H2O Amine Primary Amine (R-NH2) Pyrrolidine 3,3-Dichloro- pyrrolidines Imine->Pyrrolidine Reductive Amination Pyrrole 3-Chloropyrroles (Aromatization) Imine->Pyrrole Elimination (- HCl)

Figure 1: The activation pathway of TADCB. The molecule remains inert until hydrolysis releases the reactive lactol species, which can then be diverted to saturated or aromatic heterocycles.

Part 2: Comparative Analysis

TADCB vs. Conventional Building Blocks
Feature1,1,4-Triacetoxy-2,2-dichlorobutane 3,3-Dichloro-2-hydroxytetrahydrofuran 1,4-Dichlorobutane Succinaldehyde Precursors
Stability High (Solid/Oil, Shelf-stable >1 yr)Low (Oligomerizes, requires fridge)High (Stable liquid)Variable (Often hygroscopic/unstable)
Reactivity Latent (Requires activation)Active (Ready to react)Inert (Requires harsh alkylation conditions)High (Prone to side reactions)
Safety Green (Non-volatile, non-lachrymator)Amber (Irritant, potential lachrymator)Amber (Toxic, chlorinated waste)Red (Often requires toxic oxidants)
Selectivity High (Gem-dichloro fixed)Moderate (Equilibrium issues)Low (Hard to mono-functionalize)Low (Chlorination is non-selective)
Primary Use Synthesis of 3,3-dichloropyrrolidines Direct condensationSynthesis of unsubstituted pyrrolidinesSynthesis of pyrroles/furans
Why Choose TADCB?
  • Avoidance of Chlorine Gas: Traditional routes to 2,2-dichloroaldehydes involve the chlorination of butyraldehyde or 4-chlorobutanol using Cl2 or SO2Cl2, which generates corrosive HCl gas and requires specialized ventilation. TADCB is a "chlorine-free" source of the gem-dichloro moiety during the synthesis step.

  • Stoichiometric Control: Because TADCB hydrolyzes to release the aldehyde in a 1:1 ratio, it allows for precise stoichiometry when reacting with expensive chiral amines or complex drug fragments.

  • Access to 3-Chloropyrroles: A unique application of TADCB is the synthesis of 3-chloropyrroles. By controlling the reaction conditions (heating with base), the intermediate 3,3-dichloropyrrolidine eliminates HCl to aromatize, providing a regioselective route to these difficult-to-access scaffolds.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Substituted-3,3-Dichloropyrrolidines

This protocol demonstrates the "unmasking" and subsequent reductive amination.

Reagents:

  • 1,1,4-Triacetoxy-2,2-dichlorobutane (1.0 equiv)

  • Primary Amine (R-NH2) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

  • Acid Catalyst: Acetic Acid (AcOH) (catalytic)

Step-by-Step:

  • Hydrolysis (In-situ): Dissolve TADCB in a mixture of THF/H2O (4:1) containing catalytic HCl. Stir at 40°C for 2 hours. Monitor by TLC for the disappearance of the triacetate and appearance of the lactol spot.

  • Neutralization: Carefully neutralize the solution with solid NaHCO3 to pH 6-7.

  • Imine Formation: Add the primary amine (R-NH2) and stir for 30 minutes. The solution may turn slightly yellow as the imine/hemiaminal forms.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride portion-wise. Allow to warm to room temperature and stir overnight.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) yields the N-substituted-3,3-dichloropyrrolidine.

Protocol B: Synthesis of 3-Chloropyrroles (Aromatization)

This protocol utilizes the elimination potential of the gem-dichloro group.

Step-by-Step:

  • Condensation: Follow steps 1-3 from Protocol A to generate the cyclic hemiaminal/imine intermediate.

  • Aromatization: Instead of adding a reducing agent, switch the solvent to Toluene. Add a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv).[2]

  • Reflux: Heat the mixture to reflux (110°C) for 4-6 hours. The base promotes the elimination of HCl and water, driving the system toward the aromatic pyrrole.

  • Workup: Cool, wash with dilute HCl (to remove DBU), then water. Dry and concentrate.

Part 4: Strategic Applications in Drug Discovery

Bioisosteres of Proline

3,3-Dichloropyrrolidines serve as conformationally restricted and metabolically stable analogs of proline. The gem-dichloro group:

  • Lowers the pKa of the pyrrolidine nitrogen (reducing basicity and improving membrane permeability).

  • Blocks metabolic oxidation at the C3 position.

  • Introduces a lipophilic "grease ball" effect that can improve binding in hydrophobic pockets.

Fragment-Based Drug Design (FBDD)

TADCB is an ideal "linker" for FBDD. It allows the connection of two different pharmacophores (one via the amine nitrogen, another via functionalization of the C4 position if the reduction step is modified) while introducing a rigidifying dichloro-sp3 center.

Precursor to 3,3-Difluoropyrrolidines

While direct fluorination is common, TADCB derivatives can undergo halogen exchange (Halex) reactions using AgF or HF-pyridine complexes to convert the gem-dichloro moiety to a gem-difluoro moiety, a critical transformation in optimizing metabolic stability.

References

  • De Buyck, L., et al. (2010). "2,2,4-Trichlorobutanal: An Invitation to the Synthesis of Heterocyclic Compounds." Bulletin des Sociétés Chimiques Belges. Link

    • Foundational work on the chlorination of 4-chlorobutanol and the equilibrium of 3,3-dichloro-2-hydroxytetrahydrofuran.
  • Kushwaha, K., et al. (2011). "Indium(III)-Catalyzed Tandem Synthesis of 2-Alkynyl-3,3-dichloropyrrolidines." Journal of Organic Chemistry. Link

    • Demonstrates the utility of the lactol intermediate in constructing complex pyrrolidine scaffolds.
  • Van Beek, W. E., et al. (2018). "Synthesis of 3,3-Dichloropiperidines and Further Functionalization via Pd-Catalyzed Cross-Coupling." European Journal of Organic Chemistry. Link

    • Discusses the reactivity of gem-dichloro amine heterocycles and their cross-coupling potential.
  • Organic Syntheses , Coll. Vol. 9, p. 136 (1998); Vol. 74, p. 1 (1997). "Synthesis of 3-Chloropyrroles." Link

    • General methodologies for chloropyrrole synthesis relevant to the elimination p

Sources

Validation

Assessing the Purity of 1,1,4-Triacetoxy-2,2-dichlorobutane: A Comparative Analytical Guide

The following guide is structured as a high-level technical directive for analytical scientists and process chemists. It prioritizes the specific chemical challenges posed by 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 1419...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical directive for analytical scientists and process chemists. It prioritizes the specific chemical challenges posed by 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8), specifically its thermal instability and lack of strong chromophores.

Executive Summary & Compound Profile

1,1,4-Triacetoxy-2,2-dichlorobutane (TADB) is a critical synthetic intermediate, often utilized in the production of antiviral agents (e.g., Arbidol/Umifenovir derivatives) and functionalized heterocycles. Its structure features a gem-diacetate (acylal) moiety adjacent to a gem-dichloro center.

This unique architecture presents a "double-edged sword" for analysis:

  • Thermal Instability: The gem-diacetate group is prone to thermal elimination of acetic acid, especially in the presence of the electron-withdrawing chlorine atoms. This makes standard GC analysis risky without optimization.

  • Poor UV Absorbance: Lacking a conjugated system, TADB exhibits weak UV absorption (only ester carbonyls at <215 nm), complicating standard HPLC-UV quantification.

This guide compares three analytical methodologies—qNMR , GC-FID , and HPLC-ELSD —to determine the most robust protocol for purity assessment.

Chemical Structure & Key Properties[1][2][3]
  • CAS: 141942-59-8[1]

  • Formula: C₁₀H₁₄Cl₂O₆

  • Molecular Weight: 301.12 g/mol

  • Critical Moiety: AcO-CH(OAc)-CCl₂-CH₂-CH₂-OAc

  • Solubility: Soluble in CDCl₃, DMSO-d₆, Acetonitrile.

Comparative Analysis of Assessment Methods

The following table summarizes the performance of the three primary analytical alternatives.

FeatureMethod A: qNMR (Gold Standard) Method B: GC-FID (Volatile Impurities) Method C: HPLC-UV/ELSD (Routine QC)
Primary Utility Absolute purity (Assay) & Structural IDDetection of solvents & volatile side-productsRoutine batch monitoring & non-volatiles
Accuracy High (<1% uncertainty)Medium (Response factor dependent)Medium (Detector dependent)
Thermal Risk None (Ambient temp)High (Injector port degradation)Low (Column temp <40°C)
Specificity Distinguishes hydrolysis products (Aldehydes)High resolution for isomersLow (UV) to High (MS/ELSD)
LOD/LOQ Moderate (~0.1%)Excellent (ppm level)Good (ppm level)
Throughput Low (10-15 min/sample)High (after setup)High

Detailed Experimental Protocols

Method A: Quantitative NMR (qNMR) – The "Self-Validating" Protocol

Recommended for Reference Standard qualification and absolute assay determination.

Rationale: qNMR avoids the need for a response factor calibration and eliminates thermal degradation risks. The distinct shift of the methine proton (H-1) provides a clean integration target.

Protocol:

  • Internal Standard (IS) Selection: Use Maleic Acid (traceable purity) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) . Requirement: IS signals must not overlap with TADB signals (H-1 at ~6.9 ppm, Acetates at ~2.1 ppm).

  • Sample Preparation:

    • Weigh accurately ~20 mg of TADB and ~10 mg of IS into a vial.

    • Dissolve in 0.7 mL CDCl₃ (ensure complete dissolution).

    • Transfer to a 5mm NMR tube.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds (Critical for full relaxation of protons).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Data Processing:

    • Phase and baseline correct manually.

    • Integrate the H-1 methine singlet (~6.9 ppm) of TADB vs. the IS signal.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Method B: GC-FID – Optimized for Thermolabile Esters

Recommended for detecting volatile organic impurities (VOCs) and synthesis by-products.

Rationale: While risky, GC offers superior resolution. To mitigate thermal breakdown of the gem-diacetate, we use a "Cool On-Column" injection or a low-temp splitless method.

Protocol:

  • Column: DB-1701 or equivalent (Mid-polarity). 30m x 0.32mm x 0.25µm.

  • Injector: Cool On-Column (COC) preferred. If Split/Splitless, set inlet temp < 200°C (Verify degradation with a standard).

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 2 min)

    • Ramp: 10°C/min to 220°C

    • Hold: 5 min.

  • Detector (FID): 250°C.

  • Self-Validation Step: Inject a sample, then re-inject the same sample after holding it at room temperature for 4 hours. If new peaks appear (e.g., acetic acid or aldehydes), the sample is hydrolyzing. If peaks appear only in the run but not in the vial, it is thermal degradation in the inlet.

Method C: HPLC-ELSD – The Stability Alternative

Recommended for routine QC where UV is insufficient.

Rationale: TADB has weak UV absorbance. ELSD (Evaporative Light Scattering Detector) detects mass directly, independent of chromophores, making it ideal for this aliphatic ester.

Protocol:

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase:

    • A: Water (0.1% Formic Acid)

    • B: Acetonitrile (0.1% Formic Acid)

  • Gradient: 20% B to 90% B over 15 min.

  • Detection: ELSD (Drift tube temp: 50°C, Gain: Optimized).

    • Alternative: UV at 210 nm (Requires HPLC-grade Acetonitrile with high UV cutoff).

Visualizing the Analytical Workflow

The following diagrams illustrate the decision logic and the potential degradation pathways that necessitate this multi-method approach.

Diagram 1: Analytical Decision Tree

This workflow guides the researcher on which method to select based on the stage of development.

Analytical_Workflow Start Start: Purity Assessment (1,1,4-Triacetoxy-2,2-dichlorobutane) Stage_Check Development Stage? Start->Stage_Check Research R&D / Synthesis Optimization Stage_Check->Research Initial Char. QC Routine QC / Release Stage_Check->QC Production qNMR Method A: qNMR (Absolute Assay) Research->qNMR Primary GC Method B: GC-FID (Impurity Profiling) Research->GC Secondary QC->GC Solvent Check HPLC Method C: HPLC-ELSD (Batch Consistency) QC->HPLC High Throughput Result_Assay Output: Purity % (w/w) + Hydrolysis Check qNMR->Result_Assay Result_Profile Output: Volatile Impurities (Solvents/Side-products) GC->Result_Profile HPLC->Result_Assay

Caption: Decision matrix for selecting the optimal analytical technique based on the development phase (R&D vs. QC).

Diagram 2: Thermal Degradation Risk in GC

Understanding the chemistry behind the "Method B" warnings.

Degradation_Pathway TADB Intact TADB (Gem-diacetate) Heat Heat (>150°C) (GC Injector) TADB->Heat Elimination Elimination Reaction Heat->Elimination Product1 Aldehyde Derivative (2,2-dichloro-4-acetoxybutanal) Elimination->Product1 Product2 Acetic Anhydride / Acid Elimination->Product2 Artifact False Impurity Peak (Analytical Artifact) Product1->Artifact Detected as

Caption: Mechanism of thermal degradation in GC injectors, leading to false impurity identification.

References

  • Pauli, G. F., et al. (2012).[2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834–851. (General qNMR methodology).

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

Sources

Comparative

Publish Comparison Guide: Kinetic Analysis of 1,1,4-Triacetoxy-2,2-dichlorobutane

This guide provides a comprehensive technical analysis of the kinetic profile, stability, and reactivity of 1,1,4-Triacetoxy-2,2-dichlorobutane (TADB) . It is designed for researchers utilizing this compound as a high-va...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the kinetic profile, stability, and reactivity of 1,1,4-Triacetoxy-2,2-dichlorobutane (TADB) . It is designed for researchers utilizing this compound as a high-value intermediate in the synthesis of functionalized heterocycles (e.g., 3-chlorofuran) and polyene precursors (e.g., Vitamin A analogs).

Executive Summary & Compound Profile

1,1,4-Triacetoxy-2,2-dichlorobutane (TADB) is a masked dicarbonyl precursor characterized by a gem-dichloro motif adjacent to a protected aldehyde (acylal). Unlike simple alkyl halides, TADB possesses unique kinetic stability due to the interplay between the electron-withdrawing CCl2 group and the steric bulk of the acetoxy moieties.

Feature Specification
CAS Number 141942-59-8
Molecular Formula C₁₀H₁₄Cl₂O₆
Molecular Weight 301.12 g/mol
Core Function Precursor for 2,2-dichlorosuccindialdehyde; Synthone for 3-chlorofuran.
Key Reactivity Stepwise hydrolysis, Intramolecular cyclization,

-elimination.
Mechanistic & Kinetic Overview

The utility of TADB relies on its controlled transformation. The kinetic profile is defined by three competing pathways: Hydrolysis , Cyclization , and Elimination .

Reaction Pathways (Graphviz Diagram)

TADB_Reactions cluster_legend Reaction Conditions TADB 1,1,4-Triacetoxy- 2,2-dichlorobutane (TADB) Inter1 Intermediate A: 4-Hydroxy-1,1-diacetoxy- 2,2-dichlorobutane TADB->Inter1 k1: C4-Hydrolysis (Fast) Aldehyde Intermediate B: 2,2-Dichloro-4-hydroxybutanal Inter1->Aldehyde k2: C1-Hydrolysis (Slow, Rate Limiting) Cyclic Product C: 2-Hydroxy-3,3-dichloro- tetrahydrofuran Aldehyde->Cyclic k3: Cyclization (Equilibrium) Elim Product D: 3-Chlorofuran (via Elimination) Cyclic->Elim k4: Acid/Base Elimination (-HCl, -H2O) Acid/Base Catalysis Acid/Base Catalysis Thermal Elimination Thermal Elimination Acid/Base Catalysis->Thermal Elimination

Caption: Kinetic pathways of TADB. k1 represents the rapid hydrolysis of the primary ester. k2 is the rate-limiting hydrolysis of the gem-diacetate, hindered by the adjacent dichloromethylene group.

Kinetic Drivers
  • Inductive Stabilization (Rate Retardation): The CCl2 group at C2 exerts a strong electron-withdrawing effect (

    
    ), which destabilizes the oxocarbenium ion intermediate required for the hydrolysis of the C1-acetal. This makes TADB significantly more stable  to acid hydrolysis than its non-chlorinated analog, 1,1,4-triacetoxybutane.
    
  • Steric Hindrance: The bulky chlorine atoms impede nucleophilic attack at the C1 position, further decreasing

    
    .
    
  • Cyclization Entropy: Once the C4-acetate is hydrolyzed (

    
    ), the free hydroxyl group rapidly attacks the C1 carbonyl (or oxocarbenium) due to the favorable entropy of forming a 5-membered tetrahydrofuran ring.
    
Comparative Analysis: TADB vs. Alternatives

When selecting a C4-synthon for furan or polyene synthesis, TADB must be compared against acetal and cyclic analogs.

Metric TADB (Triacetate) Alternative 1: 2,2-Dichloro-1,1-diethoxyethane Alternative 2: 2-Acetoxy-3,3-dichlorotetrahydrofuran
Hydrolysis Rate (

)
Moderate. Stepwise activation allows for controlled release of the aldehyde.Slow. Ethyl acetals are generally more stable than acylals (acetates), requiring harsher acidic conditions.Fast. The cyclic hemiacetal ester is highly reactive and prone to rapid equilibrium.
Thermal Stability High. Stable up to ~120°C (neutral).High. Stable up to ~150°C.Low. Prone to spontaneous polymerization or elimination upon heating.
Atom Economy Lower. Generates 3 equivalents of acetic acid waste.Moderate. Generates 2 equivalents of ethanol.High. Only 1 equivalent of acetic acid released.
Solubility Excellent in polar aprotic solvents (DMSO, DMF, MeCN).Good in non-polar solvents (Hexane, Toluene).Limited stability in protic solvents.
Use Case Ideal for acid-sensitive multi-step synthesis where latent reactivity is required.Best for harsh, high-temperature acidic reactions.Best for immediate in situ generation of reactive intermediates.
Experimental Protocol: Kinetic Profiling

To validate the quality of TADB and determine reaction endpoints, the following self-validating kinetic assay is recommended.

Methodology: Isothermal HPLC Monitoring

Objective: Determine the pseudo-first-order rate constant (


) for the hydrolysis of TADB at pH 2.0.

Reagents:

  • Substrate: TADB (10 mM stock in Acetonitrile).

  • Buffer: 0.1 M Phosphate/Citrate buffer (pH 2.0).

  • Internal Standard: Naphthalene (inert to hydrolysis).

  • Quench Solution: 0.5 M Sodium Acetate (pH 6.0) in 50% Methanol.

Step-by-Step Protocol:

  • Preparation: Pre-heat 10 mL of pH 2.0 buffer to 40°C in a thermostated reaction vessel.

  • Initiation: Inject 100 µL of TADB stock and 50 µL of Internal Standard. Vortex for 5 seconds (

    
    ).
    
  • Sampling: At defined intervals (0, 5, 10, 20, 40, 60, 90, 120 min), withdraw 200 µL aliquots.

  • Quenching: Immediately dispense aliquot into 800 µL of cold Quench Solution to neutralize the acid and stop hydrolysis.

  • Analysis: Analyze via HPLC (C18 column, Gradient 10-90% MeCN/Water + 0.1% TFA). Monitor at 210 nm (carbonyl/ester absorbance).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Data Interpretation
  • Linear Plot: Indicates clean first-order kinetics.

  • Deviation (Lag Phase): Suggests accumulation of Intermediate A (C4-hydrolysis product) before C1-hydrolysis.

  • Arrhenius Analysis: Repeat at 30°C, 40°C, and 50°C. Calculate Activation Energy (

    
    ) using 
    
    
    
    .
    • Expected

      
      : ~20-25 kcal/mol (typical for hindered acetal hydrolysis).
      
Critical Safety & Stability Notes
  • Elimination Risk: Above pH 9.0, TADB undergoes rapid

    
    -elimination of HCl or AcOH, leading to the formation of reactive vinyl chlorides or furan species. Ensure pH < 7 for storage.
    
  • Corrosivity: Hydrolysis generates 3 equivalents of Acetic Acid. In unbuffered systems, this autocatalyzes the reaction (autocatalytic kinetics).

  • Handling: The CCl2 moiety is potentially genotoxic. Handle in a fume hood with nitrile gloves.

References
  • General Kinetic Methodology: Kinetics of Ester Hydrolysis. LibreTexts Chemistry. Available at: [Link]

  • Acetal Hydrolysis Mechanisms: Hydrolysis of Acetals and Hemiacetals. Organic Chemistry Portal. Available at: [Link]

Validation

A Comparative Guide to 1,1,4-Triacetoxy-2,2-dichlorobutane Analogs: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Exploring Dichlorinated and Acetoxylated Scaffolds The incorporation of chlorine atoms into organic molecules can significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Exploring Dichlorinated and Acetoxylated Scaffolds

The incorporation of chlorine atoms into organic molecules can significantly modulate their biological activity. Halogens, particularly chlorine, can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] The presence of chlorine can lead to enhanced efficacy in various therapeutic areas, with many successful drugs containing this element.[3] Similarly, acetoxy groups can serve as prodrug moieties, improving bioavailability, or can be involved in key binding interactions with protein targets. This guide explores the synthesis and potential bioactivity of a novel scaffold combining geminal dichlorides and multiple acetoxy groups on a butane backbone.

Proposed Synthesis of 1,1,4-Triacetoxy-2,2-dichlorobutane and its Analogs

A plausible synthetic route to the target compounds can be envisioned through a multi-step process involving chlorination and subsequent nucleophilic substitution.

Diagram of Proposed Synthetic Pathway

cluster_0 Step 1: Chlorination cluster_1 Step 2: Acetoxylation A Butane-1,4-diol Derivative B Dichlorinated Intermediate A->B Chlorinating Agent (e.g., SOCl2, PCl5) C Dichlorinated Intermediate D 1,1,4-Triacetoxy-2,2-dichlorobutane Analog C->D Acetate Source (e.g., Sodium Acetate) in a suitable solvent

Caption: Proposed two-step synthesis of 1,1,4-Triacetoxy-2,2-dichlorobutane analogs.

Experimental Protocol: A General Approach
  • Chlorination of a Butane-1,4-diol Precursor: A suitably protected butane-1,4-diol derivative would be subjected to chlorination. For example, free-radical chlorination of 1-chlorobutane is known to produce a mixture of dichlorinated butanes.[4] A more controlled approach might involve the reaction of a diol with a reagent like thionyl chloride or phosphorus pentachloride.

  • Nucleophilic Substitution with Acetate: The resulting dichlorinated intermediate would then undergo nucleophilic substitution with an acetate salt, such as sodium acetate, in a suitable polar aprotic solvent like dimethylformamide (DMF).[5] The reaction conditions would likely require elevated temperatures to facilitate the displacement of the chlorine atoms with the acetate nucleophile. The stoichiometry of the acetate salt would be controlled to achieve the desired degree of acetoxylation.

Comparative Analysis of Potential Biological Activity

The biological activity of these analogs is expected to be influenced by the number and position of both the chlorine and acetoxy substituents.

Compound ClassKey Structural FeaturesHypothesized Biological ActivityRationale
Dichlorobutanes Presence of two chlorine atomsPotential for cytotoxicity, alkylating activity.The carbon-chlorine bond can be reactive, potentially leading to alkylation of biological macromolecules.[1]
Polyacetoxy Alkanes Multiple acetate estersMay act as prodrugs, influence solubility and cell permeability.Ester groups can be cleaved by cellular esterases to release an active form of the molecule.
1,1,4-Triacetoxy-2,2-dichlorobutane Analogs Combination of geminal dichloride and multiple acetoxy groupsPotential for enhanced cytotoxic activity through a combination of alkylating potential and modified physicochemical properties.The interplay of lipophilic chlorine atoms and more hydrophilic acetate groups could lead to unique cell permeability and target interactions.[1][6]

Experimental Protocols for Biological Evaluation

A primary screen for novel compounds of this nature would involve assessing their cytotoxic effects against a panel of cancer cell lines.

In Vitro Cytotoxicity Assay: MTT Protocol

This protocol outlines a standard procedure for evaluating the cytotoxicity of novel compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against selected cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Workflow for Cytotoxicity Screening

A Cell Seeding in 96-well plates B Incubation (24h) A->B C Treatment with compound analogs (serial dilutions) B->C D Incubation (48-72h) C->D E Addition of MTT reagent D->E F Incubation (4h) E->F G Solubilization of formazan crystals F->G H Absorbance reading (570 nm) G->H I Data Analysis (IC50 determination) H->I

Caption: Standard workflow for an MTT-based cytotoxicity assay.[7]

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

    • Include appropriate controls (vehicle control, untreated control, and a positive control).

    • Incubate for 48-72 hours.[7]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]

    • Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[7]

Conclusion and Future Directions

The class of 1,1,4-Triacetoxy-2,2-dichlorobutane analogs represents an unexplored area of chemical space with potential for the development of novel therapeutic agents. The synthetic strategies and evaluation protocols outlined in this guide provide a solid foundation for researchers to begin investigating these compounds. Future work should focus on the successful synthesis and purification of these analogs, followed by comprehensive biological screening to elucidate their mechanism of action and therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Shenoy, N., et al. (2017). Protocol Modification To Determine The Cytotoxic Potential Of Drugs Using Cell Viability Assays That Rely On The Reducing Property. Lab Invest., 97.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol.
  • Preprints.org. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Vaia. (n.d.). Problem 6 Addition of chlorine to trans-2-...
  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals.
  • ResearchGate. (2025). Influence of chlorine substituents on biological activity of chemicals: a review.
  • MDPI. (2015).
  • Quora. (2018). What is the balanced equation for butene being converted to Dichlorobutane, and what is the semi-formula of the products produced by this reaction and the type of reaction which has taken place?
  • MDPI. (2022). Structures and Biological Activities of Alkaloids Produced by Mushrooms, a Fungal Subgroup.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Chem 502--Assignment 3. (2005).
  • Chegg. (2021). 1) What is the major product from the reaction of (R)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.